molecular formula C9H10N2O B1330224 1-(2-Hydroxyethyl)benzimidazole CAS No. 6340-03-0

1-(2-Hydroxyethyl)benzimidazole

Cat. No.: B1330224
CAS No.: 6340-03-0
M. Wt: 162.19 g/mol
InChI Key: DJRLXHBFATVHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)benzimidazole is a chemical compound of interest in medicinal chemistry research, featuring a benzimidazole core substituted with a 2-hydroxyethyl chain. The benzimidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, which allows it to interact with various biopolymers in biological systems . Researchers investigate benzimidazole derivatives like this for their potential as versatile building blocks in the synthesis of more complex molecules or for their intrinsic biological activity . Benzimidazole-based compounds are extensively studied for a range of pharmacological applications, with significant focus on their role as anticancer agents. These compounds can function through multiple mechanisms, including induction of apoptosis, inhibition of protein kinases, and interaction with DNA . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRLXHBFATVHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281210
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-03-0
Record name 1-(2-Hydroxyethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzimidazoleethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-Hydroxyethyl)benzimidazole, a valuable building block in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a robust experimental protocol, and includes essential data for the characterization and purification of the target compound.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a key pharmacophore in a wide range of biologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics. The introduction of a hydroxyethyl group at the N-1 position of the benzimidazole ring can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, making it a versatile intermediate for further chemical modifications in drug discovery and development.

Primary Synthesis Pathway: N-Alkylation of Benzimidazole

The most common and efficient method for the synthesis of this compound is the N-alkylation of benzimidazole with a suitable two-carbon electrophile bearing a hydroxyl group or its precursor. The preferred and most widely documented method involves the reaction of benzimidazole with 2-chloroethanol in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom at the 1-position of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol. The presence of a base is crucial to deprotonate the N-H of the imidazole ring, thereby increasing its nucleophilicity and facilitating the reaction.

Here is a step-by-step breakdown of the mechanism:

  • Deprotonation: The base (e.g., potassium carbonate) removes the acidic proton from the N-1 position of the benzimidazole, forming a benzimidazolide anion. This anion is a more potent nucleophile than the neutral benzimidazole.

  • Nucleophilic Attack: The benzimidazolide anion then attacks the carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This is a concerted step where the new N-C bond is formed as the C-Cl bond is broken.

  • Product Formation: The displacement of the chloride ion results in the formation of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the N-alkylation of benzimidazole with 2-chloroethanol.

Materials:

  • Benzimidazole

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of benzimidazole (1 equivalent, e.g., 6 mmol) in dimethyl sulfoxide (DMSO, e.g., 10 mL), add potassium carbonate (2 equivalents, e.g., 12 mmol).

  • To this suspension, add 2-chloroethanol (4 equivalents, e.g., 24 mmol).

  • Heat the reaction mixture to 50°C with magnetic stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water (e.g., 50 mL).

  • Extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and related N-alkylated benzimidazoles.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Benzimidazole Derivatives2-ChloroethanolK₂CO₃DMSO504 h52-75[1]
2-MethylbenzimidazoleEthyl ChloroacetateNaHCO₃AcetoneReflux-69[2]
BenzimidazoleBenzyl BromideNaOHDichloromethane/WaterRoom Temp24 h95
2-Substituted BenzimidazolesAlkyl HalidesK₂CO₃AcetonitrileRoom Temp24 h30-40

Note: The yields can vary depending on the specific benzimidazole derivative and the reaction conditions.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as triplets for the two methylene groups of the hydroxyethyl chain. The chemical shifts (δ) in ppm (typically in CDCl₃ or DMSO-d₆) would be approximately:

    • Aromatic protons: 7.2-8.0 ppm (multiplets)

    • -N-CH₂- protons: ~4.4 ppm (triplet)

    • -CH₂-OH protons: ~3.9 ppm (triplet)

    • -OH proton: A broad singlet, the position of which is solvent and concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzimidazole ring and the hydroxyethyl group. Approximate chemical shifts (δ) in ppm would be:

    • Aromatic carbons: 110-145 ppm

    • -N-CH₂- carbon: ~49 ppm

    • -CH₂-OH carbon: ~61 ppm

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

    • O-H stretching (broad band around 3300 cm⁻¹)

    • C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹)

    • C=N and C=C stretching (in the aromatic region, 1450-1620 cm⁻¹)

    • C-O stretching (around 1050 cm⁻¹)

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀N₂O), which is 162.19 g/mol .

Alternative Synthesis Pathway

An alternative method for the synthesis of this compound involves the reaction of benzimidazole with ethylene oxide. This reaction also proceeds via nucleophilic attack of the benzimidazole nitrogen on the epoxide ring.

Challenges: Ethylene oxide is a toxic and highly reactive gas, requiring specialized handling and equipment. The reaction can also lead to the formation of poly(ethylene glycol) side products if not carefully controlled.

Due to the hazardous nature of ethylene oxide, the N-alkylation with 2-chloroethanol is generally the preferred method in a standard laboratory setting.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound Benzimidazole Benzimidazole Product This compound Benzimidazole->Product Chloroethanol 2-Chloroethanol Chloroethanol->Product Base Base (e.g., K₂CO₃) Base->Benzimidazole Deprotonation

Caption: N-Alkylation of benzimidazole with 2-chloroethanol.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Benzimidazole\nin DMSO Dissolve Benzimidazole in DMSO Add K₂CO₃ Add K₂CO₃ Dissolve Benzimidazole\nin DMSO->Add K₂CO₃ Add 2-Chloroethanol Add 2-Chloroethanol Add K₂CO₃->Add 2-Chloroethanol Heat to 50°C Heat to 50°C Add 2-Chloroethanol->Heat to 50°C Cool to RT Cool to RT Heat to 50°C->Cool to RT Reaction Monitoring (TLC) Dilute with Water Dilute with Water Cool to RT->Dilute with Water Extract with CH₂Cl₂ Extract with CH₂Cl₂ Dilute with Water->Extract with CH₂Cl₂ Dry Organic Layer Dry Organic Layer Extract with CH₂Cl₂->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Column Chromatography Column Chromatography Evaporate Solvent->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The N-alkylation of benzimidazole with 2-chloroethanol provides a reliable and efficient route for the synthesis of this compound. This technical guide offers a detailed protocol and characterization data to support researchers in the successful synthesis and application of this important chemical intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of the pure product.

References

1-(2-Hydroxyethyl)benzimidazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6340-03-0) is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and potential biological activities of this compound, serving as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

The quantitative properties of this compound are summarized below. Most available data are computationally derived; experimental values for properties such as melting and boiling points are not widely reported for this specific isomer.

PropertyValueSource
CAS Number 6340-03-0[2][3][4]
Molecular Formula C₉H₁₀N₂O[2][4]
Molecular Weight 162.19 g/mol [2][4]
IUPAC Name 2-(1H-Benzimidazol-1-yl)ethanol[4]
Physical Form Solid[3]
Purity Typically ≥95% (Commercial)[3]
XLogP3 (Computed) 0.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 38.1 Ų[4]
InChI InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2[2][3][4]
InChIKey DJRLXHBFATVHJX-UHFFFAOYSA-N[2][3][4]
SMILES C1=CC=C2C(=C1)N=CN2CCO[2]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

GHS Hazard Information
CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Source:[3]
GHS Precautionary Statements
CodeStatement
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P262Do not get in eyes, on skin, or on clothing.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P402 + P404Store in a dry place. Store in a closed container.
Source:[3]

Experimental Protocols

Representative Synthesis Protocol (Phillips Condensation)

The synthesis of benzimidazoles is commonly achieved via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] A representative procedure for a related compound is adapted here.

Objective: To synthesize a 1,2-disubstituted benzimidazole derivative.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Appropriate aldehyde (e.g., benzaldehyde) (1 mmol)

  • Methanol (3 mL)

  • Catalyst (e.g., phosphoric acid, 7 mol%)

  • Pressure tube

  • Standard glassware for workup and purification

Procedure:

  • Combine the o-phenylenediamine (1 mmol) and the selected aldehyde (1 mmol) in a pressure tube.

  • Add methanol (3 mL) to the mixture.

  • Add the catalyst to the reaction mixture.

  • Seal the pressure tube and heat the mixture at the designated temperature (e.g., 90°C) for the required time (e.g., 4 hours).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the resulting precipitate to collect the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.[8]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine o-Phenylenediamine & Carboxylic Acid/Aldehyde solvent Add Solvent (e.g., Methanol) & Catalyst reagents->solvent heat Heat in Pressure Tube (e.g., 90°C, 4h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool precipitate Filter Precipitate cool->precipitate purify Recrystallize Product precipitate->purify final_product final_product purify->final_product Final Product G cluster_invitro Primary Screening (In Vitro) cluster_secondary Lead Optimization & Mechanism of Action cluster_invivo Preclinical Testing (In Vivo) start Test Compound (this compound) assay1 Anticancer Assay (e.g., MTT on Cancer Cell Lines) start->assay1 assay2 Antimicrobial Assay (e.g., MIC/MBC Determination) start->assay2 assay3 Antiparasitic Assay start->assay3 sar Structure-Activity Relationship (SAR) Studies assay1->sar assay2->sar assay3->sar moa Target Identification (e.g., Tubulin Polymerization) sar->moa animal Animal Models (Efficacy & Toxicology) moa->animal end Clinical Candidate animal->end

References

1-(2-Hydroxyethyl)benzimidazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and spectral data of 1-(2-Hydroxyethyl)benzimidazole. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the fundamental characteristics of this heterocyclic compound. All quantitative data is presented in structured tables for ease of reference and comparison.

Molecular Structure and Identification

This compound, a derivative of benzimidazole, is characterized by a hydroxyethyl group attached to one of the nitrogen atoms of the benzimidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)ethan-1-ol[1][2]

Synonyms: this compound, 2-(benzimidazol-1-yl)ethanol, 1H-Benzimidazole-1-ethanol[1]

Molecular Formula: C₉H₁₀N₂O[1][2]

CAS Number: 6340-03-0[1][2]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 162.19 g/mol [1][2]
Appearance Light yellow to brown solid[3]
Melting Point 152-154 °C[3][4]
Boiling Point 428.6 ± 28.0 °C (Predicted)[3][4]
Density 1.293 g/cm³ (Predicted)[3]
pKa 11.79 ± 0.10 (Predicted)[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a detailed spectrum is not provided, typical vibrational frequencies for the key functional groups are expected.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)
N-H Stretch (Imidazole) Not present due to substitution at N-1
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=N Stretch (Imidazole) ~1620
C=C Stretch (Aromatic) 1450-1600
C-O Stretch (Alcohol) 1050-1260

Note: The above table is based on general spectroscopic principles and not on specific experimental data from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data were not available in the initial search. However, a predicted NMR analysis would suggest the following proton and carbon environments.

Predicted ¹H NMR Chemical Shifts:

  • Aromatic Protons (4H): δ 7.2-7.8 ppm

  • Imidazole Proton (1H): δ ~8.0 ppm

  • -CH₂-N- (2H): δ ~4.3 ppm

  • -CH₂-OH (2H): δ ~3.8 ppm

  • -OH (1H): Variable, dependent on solvent and concentration

Predicted ¹³C NMR Chemical Shifts:

  • Aromatic & Imidazole Carbons: δ 110-155 ppm

  • -CH₂-N-: δ ~50 ppm

  • -CH₂-OH: δ ~60 ppm

Note: These are predicted values and require experimental verification.

Mass Spectrometry

The electron ionization mass spectrum of benzimidazole derivatives typically shows a prominent molecular ion peak.[5] For this compound (C₉H₁₀N₂O), the molecular ion peak (M⁺) would be observed at m/z 162.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound were not explicitly found in the provided search results. However, a general synthetic approach for similar benzimidazole derivatives involves the condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde.[6] For the synthesis of this compound, a plausible route would be the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related derivative, or the alkylation of benzimidazole with 2-chloroethanol.

A generalized workflow for a potential synthesis is outlined below:

synthesis_workflow Generalized Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction and Work-up cluster_purification Purification cluster_analysis Characterization reactant1 o-Phenylenediamine reaction Condensation / Alkylation Reaction (with appropriate solvent and catalyst) reactant1->reaction reactant2 3-Hydroxypropanoic Acid Derivative or 2-Haloethanol reactant2->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup purification Recrystallization / Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the core molecular and physicochemical properties of this compound based on currently available public data. While fundamental identifying information is well-documented, a significant opportunity exists for further research to publish detailed experimental protocols and comprehensive spectroscopic data. Such information would be invaluable to the scientific community, particularly those in medicinal chemistry and drug development, to facilitate further investigation and application of this compound.

References

Spectroscopic Profile of 2-(Benzimidazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(benzimidazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific isomer, this guide presents data for the closely related isomer, (±)-1-(1H-benzimidazol-2-yl)ethanol, to provide valuable comparative insights. The methodologies detailed herein are standard protocols applicable to the analysis of benzimidazole derivatives and will enable researchers to acquire and interpret data for 2-(benzimidazol-1-yl)ethanol.

Spectroscopic Data Presentation

Table 1: ¹H NMR Data of (±)-1-(1H-Benzimidazol-2-yl)ethanol
Chemical Shift (δ) ppmMultiplicityAssignment
7.81m1H, Aromatic
7.58m2H, Aromatic
7.47m1H, Aromatic
5.22q1H, -CH(OH)-
1.72d3H, -CH₃

Solvent: CDCl₃, 300 MHz[1]

Table 2: ¹³C NMR Data

A fully assigned ¹³C NMR spectrum for 2-(benzimidazol-1-yl)ethanol or its isomers was not available in the searched literature. However, for benzimidazole derivatives, characteristic signals can be expected in the aromatic region (110-150 ppm) and the aliphatic region, with the specific shifts depending on the substitution pattern[2][3][4].

Table 3: IR Spectroscopy Data of 1H-Benzimidazole-2-ethanol
Wavenumber (cm⁻¹)Assignment
3800-3300O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=N stretch (imidazole)
1480-1440C=C stretch (aromatic)
1280-1250C-N stretch
1050-1000C-O stretch (alcohol)

State: Solid (Split Mull)[5] Note: This data is for the isomer 1H-Benzimidazole-2-ethanol. The IR spectrum of 2-(benzimidazol-1-yl)ethanol is expected to show similar characteristic peaks.

Table 4: Mass Spectrometry Data of (±)-1-(1H-Benzimidazol-2-yl)ethanol
m/zAssignment
161.18[M-H]⁻

Ionization Method: ESI-MS[1] The molecular weight of 2-(benzimidazol-1-yl)ethanol is 162.19 g/mol . The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 162 or 163, respectively.

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above. These protocols are broadly applicable to the characterization of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of the purified benzimidazole derivative into a clean, dry vial[6].

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial[6]. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton, if present[6].

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer[7][8][9].

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS)[7][8][9].

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent such as methylene chloride or acetone in a small vial[10].

  • Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, carefully drop the solution onto the center of the salt plate[10].

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate[10].

  • If the film is too thin (resulting in weak IR peaks), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (resulting in saturated peaks), clean the plate with a suitable solvent and prepare a more dilute solution[10].

IR Spectrum Acquisition:

  • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI):

  • Prepare a stock solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile)[11].

  • From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) using a mixture of organic solvent and water, often with a small amount of formic acid or ammonium acetate to promote ionization[11].

  • Ensure the final solution is free of any particulate matter by filtration if necessary[11].

Mass Spectrum Acquisition:

  • The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source[12].

  • The prepared sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow, should be optimized to achieve the best signal intensity for the molecule of interest.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and any fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 2-(benzimidazol-1-yl)ethanol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Report & Data Tables Structure->Report

Caption: Generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 1-(2-Hydroxyethyl)benzimidazole. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document also presents information on closely related isomers and the parent benzimidazole scaffold to offer valuable context and predictive insights. Detailed, generalized experimental protocols for determining the melting point and solubility of benzimidazole derivatives are included to empower researchers in their own investigations. Furthermore, this guide explores the broader biological significance of the benzimidazole scaffold, with a focus on its role in anticancer drug development, and includes a visualization of a relevant mechanism of action.

Introduction

Benzimidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their isosteric relationship with purine nucleotides allows them to interact with various biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][3] this compound, a specific derivative, is of interest for its potential applications in drug discovery and materials science. A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its synthesis, purification, formulation, and biological evaluation.

This guide aims to collate and present the currently available information on the melting point and solubility of this compound, while transparently addressing the existing data gaps.

Physicochemical Properties

A diligent search of scientific databases reveals a significant lack of specific experimental data for the melting point and solubility of this compound. However, data for related isomers and the parent compound, benzimidazole, can provide useful estimations.

Melting Point

While this compound is described as a solid, a specific experimental melting point is not consistently reported in the literature. It is crucial to distinguish it from its isomers, which have reported melting points.

Table 1: Melting Points of this compound and Related Compounds

CompoundCAS NumberMelting Point (°C)Citation
This compound 6340-03-0Not Reported
2-(1-Hydroxyethyl)benzimidazole19018-24-7178[4]
2-(2-Hydroxyethyl)benzimidazole4857-01-6179[5]
Benzimidazole (Parent Compound)51-17-2169-171

The melting points of the isomers and the parent compound suggest that this compound is likely a solid with a melting point in a similar range. However, experimental verification is essential.

Solubility

Table 2: Qualitative Solubility of Benzimidazole

SolventSolubilityCitation
Cold WaterVery slightly soluble[6]
Hot WaterSoluble[6]
AlcoholFreely soluble[6]
Diethyl EtherVery slightly soluble[6]
BenzeneInsoluble[6]
Petroleum EtherInsoluble[6]
XyleneSoluble in boiling xylene[6]

Given the presence of the polar hydroxyethyl group, it is anticipated that this compound will exhibit greater solubility in polar solvents like water and ethanol compared to the parent benzimidazole. One source indicates that the related isomer, 2-(1-Hydroxyethyl)benzimidazole, is soluble in water. Dimethyl sulfoxide (DMSO) is also expected to be a good solvent for this compound, as it is a powerful solvent for a wide range of organic molecules.[7]

Experimental Protocols

For researchers seeking to determine the precise physicochemical properties of this compound, the following generalized experimental protocols are provided.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Workflow for Melting Point Determination

G Melting Point Determination Workflow A Sample Preparation: Finely grind the crystalline sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. A->B C Instrument Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Observe the sample for the initial and final melting points. D->E F Data Recording: Record the temperature range from the first appearance of liquid to complete liquefaction. E->F

Caption: Workflow for determining the melting point of a solid compound.

Procedure:

  • Sample Preparation: A small sample of this compound should be finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube.

  • Melting Point Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Workflow for Aqueous Solubility Determination

G Aqueous Solubility Determination Workflow A Sample Preparation: Add an excess amount of the compound to a known volume of water. B Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. B->C D Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). C->D E Calculation: The solubility is calculated from the measured concentration. D->E

Caption: Workflow for determining the aqueous solubility of a compound.

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter or centrifuged to separate the undissolved solid.

  • Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Biological Context and Signaling Pathways

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[8] One of the key mechanisms by which benzimidazole derivatives exert their anticancer effects is through the inhibition of topoisomerases.[8]

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, benzimidazole derivatives can induce DNA damage and trigger apoptosis in cancer cells.

Simplified Signaling Pathway of Benzimidazole Derivatives as Topoisomerase Inhibitors

G Mechanism of Action of Benzimidazole Derivatives as Topoisomerase Inhibitors A Benzimidazole Derivative D Topoisomerase-DNA Cleavable Complex (Stabilized by Benzimidazole Derivative) A->D Binds to and stabilizes B Topoisomerase I/II B->D C DNA C->D E Inhibition of DNA Re-ligation D->E Leads to F DNA Strand Breaks E->F G Cell Cycle Arrest F->G H Apoptosis (Programmed Cell Death) F->H

Caption: Simplified pathway of topoisomerase inhibition by benzimidazole derivatives.

Conclusion

While specific experimental data for the melting point and solubility of this compound remain elusive in the current body of scientific literature, this guide provides valuable context through the examination of related isomers and the parent benzimidazole structure. The presented experimental protocols offer a clear path for researchers to determine these crucial physicochemical parameters. The exploration of the role of the benzimidazole scaffold in anticancer therapy, particularly as topoisomerase inhibitors, highlights the potential significance of this compound and its derivatives in future drug discovery efforts. Further experimental investigation into the properties and biological activities of this specific compound is strongly encouraged to unlock its full potential.

References

The Rising Profile of 1-(2-Hydroxyethyl)benzimidazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities and low toxicity profile.[1] Its structural similarity to purine nucleoside bases allows for favorable interactions with various biopolymers within living systems.[1] A particularly promising class of these compounds are the novel 1-(2-Hydroxyethyl)benzimidazole derivatives, which are gaining attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these emerging molecules, with a focus on their anticancer, antimicrobial, and antiviral properties.

Synthetic Pathways to this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves multi-step chemical reactions. A common starting point is the reaction of o-phenylenediamine with an appropriate carboxylic acid or aldehyde. For instance, 2-(α-hydroxyethyl)benzimidazole, a related isomer, can be synthesized through the reaction of o-phenylenediamine with DL-lactic acid.

A general synthetic approach for 1,2-disubstituted benzimidazoles involves the condensation of N-substituted-o-phenylenediamine with various aldehydes. Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for these reactions, often resulting in high yields and short reaction times.[2]

Anticancer Activity: A Promising Frontier

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes like topoisomerase and protein kinases.

While specific data on the anticancer activity of this compound derivatives is emerging, a platinum(II) complex incorporating 2-(2'-Hydroxyethyl)benzimidazole as a carrier ligand has been evaluated for its cytotoxic effects against several human cancer cell lines.[3] The results, summarized in the table below, indicate moderate activity, paving the way for further optimization of this scaffold.

Table 1: Cytotoxic Activity of a Platinum(II) Complex of 2-(2'-Hydroxyethyl)benzimidazole [3]

Cell LineCancer TypeIC50 (µM)
Sk-Hep-1Liver Cancer50.02
MDA-MB-231ER(-) Breast Cancer40.51
MCF-7ER(+) Breast Cancer>80

For comparison, a wide array of other benzimidazole derivatives have shown potent anticancer activity with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines, highlighting the therapeutic potential of this chemical class.[4][5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and Reagent Addition cluster_measurement Data Acquisition seed_cells Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of the test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Drug Resistance

The rise of drug-resistant microbes presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1] Benzimidazole derivatives have shown considerable promise as potent antibacterial and antifungal compounds.[1][7] The mechanism of action for some of these derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of fungal and protozoan cell membranes.[1]

While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not extensively reported in the reviewed literature, the broader class of benzimidazoles exhibits significant activity against various pathogens.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrido[1,2-a]benzimidazoleS. typhi12.5[8]
Aminopyrimidinyl benzimidazoleMRSA-[8]
Benzimidazole-phenyl ethersVarious bacteria0.39-0.78[9]
Bis-benzimidazole diamidinesVarious bacteria0.12-0.5[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

MIC_Determination_Workflow cluster_preparation Preparation cluster_incubation Inoculation and Incubation cluster_analysis Result Analysis prepare_dilutions Prepare serial dilutions of the test compound in broth inoculate_wells Inoculate the diluted compound wells with the microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare a standardized microbial inoculum prepare_inoculum->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic Determine MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Antiviral Activity: A Broad-Spectrum Potential

Benzimidazole derivatives have demonstrated efficacy against a range of viruses, including RNA and DNA viruses.[10] Their antiviral mechanisms can involve inhibiting critical viral processes such as genome replication and protein processing. Some derivatives have shown potent activity against Respiratory Syncytial Virus (RSV) with EC50 (half-maximal effective concentration) values as low as 20 nM.[10]

While specific antiviral data for this compound derivatives are limited in the current literature, the versatility of the benzimidazole scaffold suggests that this class of compounds could be a promising area for future antiviral drug discovery.

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

Compound TypeVirusEC50Reference
2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)as low as 20 nM[10]
N1-aryl-benzimidazol-2-oneHIV-115.4–40 µM[8]
5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazoleYellow Fever Virus0.5 µM[11]
Experimental Protocol: Cell-Based Antiviral Assay

Evaluating the antiviral activity of compounds typically involves cell-based assays where the inhibition of virus-induced cytopathic effect (CPE) is measured.

Antiviral_Assay_Workflow cluster_infection Cell Culture and Infection cluster_incubation_eval Incubation and Evaluation cluster_quantification Quantification seed_cells Seed host cells in microtiter plates add_virus_compound Add virus and serial dilutions of the test compound seed_cells->add_virus_compound incubate Incubate until cytopathic effect (CPE) is observed in control wells add_virus_compound->incubate assess_cpe Assess CPE microscopically incubate->assess_cpe cell_viability_assay Perform a cell viability assay (e.g., MTS or neutral red uptake) assess_cpe->cell_viability_assay calculate_ec50 Calculate EC50 value cell_viability_assay->calculate_ec50

References

A Technical Guide to 1-(2-Hydroxyethyl)benzimidazole: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of 1-(2-Hydroxyethyl)benzimidazole, a heterocyclic organic compound. This document collates its fundamental chemical identifiers, outlines a general synthetic methodology, and discusses the broader biological significance of the benzimidazole scaffold, which is pertinent to drug discovery and development.

Core Chemical Identifiers

The unambiguous identification of a chemical entity is paramount in research and development. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) for this compound are provided below.

IdentifierString
InChI InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2[1]
SMILES c1ccc2c(c1)ncn2CCO[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol

Synthesis Protocol: A General Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method for the synthesis of N-substituted benzimidazoles can be adapted. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 1-substituted benzimidazoles, a common route is the alkylation of benzimidazole itself.

General Experimental Protocol for N-alkylation of Benzimidazole:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the imidazole nitrogen. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Introduce a slight molar excess of 2-chloroethanol or a similar 2-haloethanol derivative to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and maintain it under reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.

Biological and Pharmacological Context

The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] While specific biological data for this compound is sparse, the activities of the broader benzimidazole class are well-documented and provide a strong rationale for its consideration in drug discovery programs.

Benzimidazole derivatives have been reported to possess a range of pharmacological properties, including:

  • Antimicrobial Activity: Many benzimidazole compounds have demonstrated efficacy against various bacterial and fungal strains.[2]

  • Antiviral Activity: The benzimidazole nucleus is a key component in several antiviral drugs.[3]

  • Anticancer Activity: A significant number of benzimidazole derivatives have been investigated for their potential as anticancer agents, with some showing promising results in preclinical studies.[4]

  • Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles, with several compounds being used as anti-parasitic drugs in both human and veterinary medicine.

The biological activities of benzimidazole derivatives are often attributed to their structural similarity to purine nucleotides, allowing them to interact with various biological targets.[2]

Logical Workflow for Synthesis

The synthesis of this compound can be logically represented as a two-step process starting from the formation of the benzimidazole core, followed by its N-alkylation.

G cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: N-Alkylation A o-Phenylenediamine C Condensation Reaction (e.g., Reflux in acidic conditions) A->C B Formic Acid B->C D Benzimidazole C->D E Benzimidazole H N-Alkylation Reaction E->H F 2-Chloroethanol F->H G Base (e.g., K2CO3) in Solvent (e.g., DMF) G->H I This compound H->I

A generalized workflow for the synthesis of this compound.

Due to the limited availability of specific experimental data for this compound, this guide provides a foundational understanding based on its chemical structure and the well-established chemistry and biology of the benzimidazole class. Further experimental investigation is warranted to fully characterize the properties and potential applications of this specific compound.

References

A Technical Guide to the Crystal Structure Analysis of 1-(2-Hydroxyethyl)benzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1-(2-hydroxyethyl)benzimidazole and its derivatives. While a crystal structure for the parent compound, this compound, is not publicly available, this document leverages data from closely related derivatives to illustrate the experimental protocols, data presentation, and analytical techniques central to crystallographic studies in drug design and materials science. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional arrangement is crucial for rational drug design.

Introduction to Benzimidazole Derivatives in Drug Discovery

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure and their ability to interact with biological targets. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.

Experimental Protocols

A typical crystal structure analysis involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reaction of o-phenylenediamine with a suitable carboxylic acid or aldehyde. For instance, the synthesis of ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate can be achieved through established methods.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol.

Single-Crystal X-ray Diffraction

Data collection is performed on a single-crystal X-ray diffractometer. The crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection: A CCD area detector diffractometer, such as a Bruker SMART APEXII, is commonly used. The instrument is equipped with a fine-focus sealed tube that generates monochromatic X-rays (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Structure Solution: The collected data are processed to yield a set of unique reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F².

  • Refinement: The refinement process optimizes the atomic coordinates and displacement parameters to best fit the experimental data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Visualization synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Hirshfeld Surface Analysis validation->analysis visualization Molecular Visualization validation->visualization

Experimental workflow for crystal structure analysis.

Crystallographic Data and Molecular Geometry

The primary output of a crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic arrangement within it. The tables below summarize representative data for derivatives of this compound.

Crystal Data and Structure Refinement Details

This table presents the key parameters that define the crystal lattice and the quality of the diffraction experiment and refinement.

ParameterEthyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate[1]Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate[2]Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate[3]
Chemical formulaC₁₅H₂₀N₂O₃SC₁₅H₂₀N₂O₃C₁₉H₂₀N₂O₄·H₂O
Formula weight308.39276.33358.39
Crystal systemTriclinicTriclinicMonoclinic
Space groupP-1P-1P2₁/c
a (Å)8.3909 (1)8.5081 (3)10.6364 (11)
b (Å)8.8277 (2)8.5573 (3)9.5089 (10)
c (Å)11.5025 (2)10.0117 (4)19.3765 (17)
α (°)110.218 (1)94.671 (3)90
β (°)102.529 (1)106.903 (2)112.899 (5)
γ (°)99.101 (1)98.334 (3)90
Volume (ų)754.78 (2)684.16 (4)1805.3 (3)
Z224
Temperature (K)100100293
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.0370.0360.032
wR(F²)0.0860.0870.086
Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the packing of molecules in the crystal lattice. For this compound derivatives, hydrogen bonding involving the hydroxyl group is a dominant feature.

In many of the studied derivatives, the hydroxy group participates in O—H···N hydrogen bonds, leading to the formation of centrosymmetric dimers. These dimers can be further linked by weaker C—H···O interactions to form chains or more complex networks.[1][2] In the case of the hydrated structure, water molecules can act as bridges, forming O—H···O and O—H···N hydrogen bonds to create a two-dimensional network.[3] π–π stacking interactions between the benzimidazole rings also contribute to the overall crystal packing.[1][3]

The following diagram illustrates the common hydrogen bonding pattern leading to dimer formation.

hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B Benzimidazole_A Benzimidazole Ring Hydroxyethyl_A -(CH2)2-OH Benzimidazole_A->Hydroxyethyl_A N_A O_A Hydroxyethyl_A->O_A H_A O_A->H_A N_B H_A->N_B O-H···N Benzimidazole_B Benzimidazole Ring Hydroxyethyl_B -(CH2)2-OH Benzimidazole_B->Hydroxyethyl_B O_B Hydroxyethyl_B->O_B H_B O_B->H_B H_B->N_A O-H···N

Schematic of O-H···N hydrogen bonding forming a dimer.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule and provides a three-dimensional picture of the molecular environment.

The surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For benzimidazole derivatives, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts.[4][5][6]

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. The methodologies and data presented in this guide, based on closely related compounds, offer a framework for understanding the structural chemistry of this important class of molecules. Such detailed structural knowledge is fundamental for the rational design of new benzimidazole-based therapeutic agents with improved efficacy and selectivity. The consistent formation of hydrogen-bonded dimers through the hydroxyethyl side chain suggests that this motif plays a crucial role in the supramolecular assembly of these compounds.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-(1H-benzimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermochemical properties of 2-(1H-benzimidazol-1-yl)ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental protocols for determining these properties. Methodologies for combustion calorimetry, Knudsen effusion, and differential scanning calorimetry are detailed. Where available, data for isomeric or structurally related compounds are presented for comparative purposes to provide a foundational understanding for researchers.

Introduction

2-(1H-benzimidazol-1-yl)ethanol is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of the thermochemical properties of such compounds is crucial for various aspects of drug development, including formulation, stability assessment, and understanding of intermolecular interactions.

This guide outlines the essential thermochemical parameters and the detailed experimental procedures for their determination.

Thermochemical Data

Table 1: Enthalpies of Formation and Combustion

CompoundFormulaStateΔfH° (kJ/mol)ΔcH° (kJ/mol)
2-(1H-benzimidazol-1-yl)ethanolC₉H₁₀N₂OsolidData not availableData not available
(±)-1-(1H-benzimidazol-2-yl)ethanol[1]C₉H₁₀N₂OsolidData not availableData not available

Table 2: Enthalpies of Phase Transition

CompoundFormulaΔsubH° (kJ/mol)ΔfusH° (kJ/mol)Tsub (°C)Tfus (°C)
2-(1H-benzimidazol-1-yl)ethanolC₉H₁₀N₂OData not availableData not availableData not availableData not available
(±)-1-(1H-benzimidazol-2-yl)ethanol[1]C₉H₁₀N₂OData not availableData not availableData not availableData not available

Table 3: Vapor Pressure Data

CompoundFormulaTemperature (°C)Vapor Pressure (Pa)
2-(1H-benzimidazol-1-yl)ethanolC₉H₁₀N₂OData not availableData not available
(±)-1-(1H-benzimidazol-2-yl)ethanol[1]C₉H₁₀N₂OData not availableData not available

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like 2-(1H-benzimidazol-1-yl)ethanol.

Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°) of a compound.[2][3][4] From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A pellet of the solid sample (approximately 0.5-1.0 g) is prepared using a pellet press.[2] The exact mass of the pellet is recorded with high precision.

  • Bomb Assembly: The pellet is placed in a crucible within a constant-volume bomb calorimeter. A fuse wire (e.g., platinum or iron) of known combustion energy is positioned to be in contact with the sample.[5]

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.[2]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (Ccal) is determined by calibrating the system with a standard substance of known enthalpy of combustion, such as benzoic acid.[3] The temperature change (ΔT) from the experiment is corrected for heat exchange with the surroundings. The total heat released (q_total) is calculated using: q_total = Ccal * ΔT

  • Calculation of Internal Energy and Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated by accounting for the heat released by the combustion of the fuse wire. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the following equation, where Δn(g) is the change in the number of moles of gas in the combustion reaction: ΔcH° = ΔcU° + Δn(g)RT

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and liquids.[6][7][8] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.

Methodology:

  • Sample Preparation: A small amount of the sample is placed into a Knudsen cell, which is a small container with a precisely machined small orifice of a known area. The cell is weighed accurately.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is controlled with high precision.

  • Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured over time at a constant temperature. This can be done by weighing the cell before and after a set period or by using a highly sensitive microbalance in situ.[7]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is commonly used to determine the enthalpy of fusion (ΔfusH°).

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats the sample and reference at a constant rate (e.g., 10 K/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: A plot of heat flow versus temperature will show an endothermic peak corresponding to the melting of the sample. The temperature at the peak maximum is taken as the melting temperature (Tfus).

  • Enthalpy of Fusion Calculation: The enthalpy of fusion (ΔfusH°) is determined by integrating the area under the melting peak. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.

Visualizations

The following diagram illustrates the general experimental workflow for the determination of the thermochemical properties of a solid organic compound.

experimental_workflow Experimental Workflow for Thermochemical Analysis cluster_synthesis Sample Preparation cluster_thermochem Thermochemical Measurements cluster_data Data Analysis and Derived Properties synthesis Synthesis and Purification of 2-(1H-benzimidazol-1-yl)ethanol characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization comb_cal Combustion Calorimetry characterization->comb_cal knudsen Knudsen Effusion characterization->knudsen dsc Differential Scanning Calorimetry (DSC) characterization->dsc delta_h_comb Enthalpy of Combustion (ΔcH°) comb_cal->delta_h_comb vapor_pressure Vapor Pressure (P) knudsen->vapor_pressure delta_h_fus Enthalpy of Fusion (ΔfusH°) dsc->delta_h_fus delta_h_form Enthalpy of Formation (ΔfH°) delta_h_comb->delta_h_form delta_h_sub Enthalpy of Sublimation (ΔsubH°) vapor_pressure->delta_h_sub

References

A Historical Review of 1-(2-Hydroxyethyl)benzimidazole Research: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4][5][6] Its structural resemblance to naturally occurring purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4][7] Among the vast library of benzimidazole derivatives, 1-(2-Hydroxyethyl)benzimidazole has emerged as a key intermediate and a pharmacologically active molecule in its own right. This technical guide provides a comprehensive historical review of the research on this compound and its derivatives, focusing on its synthesis, diverse biological activities, and therapeutic potential. We present a detailed summary of quantitative data, experimental protocols, and key mechanistic insights to serve as a valuable resource for researchers in the field.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its substituted analogues has been approached through various methodologies, primarily involving the condensation of o-phenylenediamines with appropriate reagents.

One of the earliest and most straightforward methods for synthesizing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 2-(α-hydroxyethyl)benzimidazole, a related compound, the reaction between ortho-phenylenediamine and DL-lactic acid in the presence of 4.0 M HCl has been reported.[8] Another general approach involves the reaction of 1,2-phenylenediamine with 2-hydroxypropanal or 2-hydroxypropanoic acid, typically under reflux conditions, sometimes with a catalyst like sodium bisulfite.[9]

Modern synthetic strategies often employ microwave assistance to reduce reaction times and improve yields.[10][11] For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved through microwave-assisted reactions, significantly reducing the reaction time from hours to minutes.[11] The use of ionic liquids as green and recyclable catalysts has also been explored for the synthesis of 1,2-disubstituted benzimidazoles, offering an eco-friendly and efficient protocol.[12]

A general workflow for the synthesis of benzimidazole derivatives is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions OPD o-Phenylenediamine Derivative Reaction Condensation/Cyclization OPD->Reaction Reagent Aldehyde, Carboxylic Acid, or other C1 source Reagent->Reaction Catalyst Catalyst (e.g., Acid, Metal, Ionic Liquid) Catalyst->Reaction Solvent Solvent Solvent->Reaction Method Method (e.g., Conventional Heating, Microwave) Method->Reaction Product Benzimidazole Derivative Reaction->Product

General Synthetic Workflow for Benzimidazole Derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in cancer research, with derivatives exhibiting potent antiproliferative effects through diverse mechanisms of action.[7][13] Several studies have highlighted the anticancer potential of this compound derivatives. For instance, certain benzimidazolium salts containing a 1-(2-hydroxyethyl) substituent have shown significant cytotoxic activity against human cancer cell lines, with IC50 values comparable to the well-known anticancer drug cisplatin. Specifically, 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide was found to be more cytotoxic than cisplatin against the MDA-MB-231 cell line with an IC50 value of 7.59 ± 0.68 μM.

The proposed mechanisms of anticancer action for benzimidazole derivatives are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tyrosine kinases and Bcl-2 proteins.[13][14] Molecular docking studies have been employed to investigate the binding potential of these compounds with various cancer-related targets.[15]

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (μM)Reference
1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromideMDA-MB-231Comparable to Cisplatin
1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromideDLD-1Comparable to Cisplatin
1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromideMDA-MB-2317.59 ± 0.68
Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents.[2] The this compound scaffold has been incorporated into novel compounds with the aim of discovering new antibacterial and antifungal agents.[16][17] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[1] Benzimidazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity in both in vitro and in vivo models.[1][4][18] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[4][18] For example, some 2-substituted benzimidazole derivatives have shown lower IC50 values than ibuprofen in a Luminol-enhanced chemiluminescence assay.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

A widely used in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.[1][18]

  • Animal Model: Mice are typically used and are fasted for 12 hours prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered, usually intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 minutes), a subplantar injection of 1% carrageenan solution is administered into the paw of each mouse to induce inflammation.

  • Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

G cluster_setup Experimental Setup cluster_procedure Procedure Mice Fasted Mice Grouping Random Grouping (Control & Treatment) Mice->Grouping Dosing Administer Compound/ Vehicle Grouping->Dosing Induction Inject Carrageenan Dosing->Induction Measurement Measure Paw Volume Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of many diseases. Benzimidazole derivatives have been explored for their antioxidant potential, with many compounds exhibiting significant radical scavenging activity.[12][19][20][21][22] The antioxidant properties are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12]

Conclusion and Future Directions

The historical literature on this compound and its derivatives reveals a versatile and pharmacologically significant scaffold. The ease of synthesis and the ability to introduce a wide range of substituents have made it an attractive target for medicinal chemists. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore the therapeutic potential of this class of compounds.

Future research should focus on elucidating the precise mechanisms of action for the observed biological activities. Structure-activity relationship (SAR) studies, aided by computational modeling and molecular docking, will be crucial in designing more potent and selective derivatives.[4][15] Furthermore, preclinical and clinical investigations are warranted for the most promising lead compounds to translate the in vitro and in vivo findings into tangible therapeutic benefits. The continued exploration of this compound and its analogues holds significant promise for the development of novel drugs to address a wide range of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Hydroxyethyl)benzimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-(2-Hydroxyethyl)benzimidazole as a corrosion inhibitor, particularly for mild steel in acidic environments. The document includes detailed experimental protocols, data summaries, and mechanistic insights to facilitate its use in research and development.

Introduction

Benzimidazole and its derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities and their significant potential as corrosion inhibitors for various metals and alloys.[1] The efficacy of benzimidazole derivatives as corrosion inhibitors is attributed to their molecular structure, which includes a planar benzimidazole ring and heteroatoms (nitrogen) with lone pairs of electrons, facilitating adsorption onto metal surfaces.[1] This adsorption forms a protective barrier that isolates the metal from the corrosive environment. This compound, a derivative featuring a hydroxyl group, is of particular interest due to the potential for enhanced solubility and additional adsorption sites, making it a promising candidate for corrosion inhibition in aqueous acidic media.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the alkylation of benzimidazole with 2-chloroethanol. This method is straightforward and generally provides good yields.

Experimental Protocol: Synthesis via Alkylation

Materials:

  • Benzimidazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol (solvent)

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (0.1 mol) in 100 mL of ethanol.

  • Addition of Base: To the stirred solution, add powdered sodium hydroxide (0.12 mol).

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (0.11 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of distilled water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Alternative Synthesis: From o-Phenylenediamine

An alternative green synthesis approach involves the reaction of o-phenylenediamine with 3-hydroxypropanoic acid.[2]

Experimental Protocol: Synthesis from o-Phenylenediamine

Materials:

  • o-Phenylenediamine

  • 3-Hydroxypropanoic acid

  • 4 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Methanol (for crystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a round-bottom flask, mix o-phenylenediamine (0.1 mol) and 3-hydroxypropanoic acid (0.1 mol) in the presence of 4 M HCl.

  • Reflux: Heat the mixture under reflux for 4-6 hours.

  • Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold distilled water.

  • Crystallization: Recrystallize the crude product from methanol to obtain pure this compound.[2]

Characterization: The synthesized compound should be characterized by standard analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm its structure and purity.

Application as a Corrosion Inhibitor

This compound is an effective corrosion inhibitor for mild steel, particularly in acidic media like hydrochloric acid. Its performance can be evaluated using various standard techniques.

Experimental Protocols for Corrosion Inhibition Studies

1. Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance

  • Water bath/thermostat

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

  • Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specific immersion period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.

2. Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • 1 M HCl solution with and without different concentrations of the inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Perform a potentiodynamic scan from a potential of approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Extrapolate the Tafel plots of the anodic and cathodic branches to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion processes occurring at the metal/electrolyte interface, including the formation of a protective film.

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as for PDP)

  • 1 M HCl solution with and without different concentrations of the inhibitor

Procedure:

  • Cell and Electrode Setup: Prepare the cell and electrodes as described for the PDP measurements.

  • OCP Stabilization: Stabilize the system at the OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.

Data Presentation

Table 1: Corrosion Inhibition Efficiency of this compound for Mild Steel in 1 M HCl from Weight Loss Measurements

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (IE%)
0 (Blank)DataData-
100DataDataData
200DataDataData
500DataDataData
1000DataDataData

*Note: This table is a template. Actual data needs to be populated from experimental results. Based on studies of similar compounds like 2-(α-hydroxyethyl)benzimidazole, inhibition efficiencies are expected to increase with concentration.[2]

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)DataDataDataData-
100DataDataDataDataData
200DataDataDataDataData
500DataDataDataDataData
1000DataDataDataDataData

*Note: This table is a template. For benzimidazole derivatives, it is typical to observe a decrease in icorr and a slight shift in Ecorr, indicating mixed-type inhibition.[3][4][5]

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)DataData-
100DataDataData
200DataDataData
500DataDataData
1000DataDataData

*Note: This table is a template. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration are expected, signifying the formation of a protective adsorbed layer.[6]

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Reactants Benzimidazole + 2-Chloroethanol + NaOH in Ethanol Reaction Reflux for 6-8 hours Reactants->Reaction Workup Filtration and Solvent Evaporation Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Recrystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Corrosion Inhibition Experimental Workflow

G cluster_corrosion Corrosion Inhibition Evaluation cluster_techniques Evaluation Techniques Preparation Mild Steel Coupon Preparation (Polishing, Degreasing) Immersion Immersion in 1 M HCl with/without Inhibitor Preparation->Immersion WeightLoss Weight Loss Measurement Immersion->WeightLoss PDP Potentiodynamic Polarization Immersion->PDP EIS Electrochemical Impedance Spectroscopy Immersion->EIS Analysis Data Analysis (CR, IE%, Ecorr, icorr, Rct, Cdl) WeightLoss->Analysis PDP->Analysis EIS->Analysis Conclusion Determination of Inhibition Efficiency and Mechanism Analysis->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibition.

Mechanism of Corrosion Inhibition

G cluster_mechanism Corrosion Inhibition Mechanism cluster_adsorption Adsorption Process Inhibitor This compound in Acidic Solution Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption Protonated Inhibitor Chemisorption Chemisorption (Coordinate Bonding) Inhibitor->Chemisorption Lone pair electrons (N) π-electrons (Benzene ring) -OH group Steel Mild Steel Surface (Fe) Steel->Physisorption Anions (Cl⁻) on surface Steel->Chemisorption Vacant d-orbitals of Fe ProtectiveFilm Formation of a Protective Adsorbed Film Physisorption->ProtectiveFilm Chemisorption->ProtectiveFilm Inhibition Inhibition of Anodic (Fe dissolution) and Cathodic (H₂ evolution) Reactions ProtectiveFilm->Inhibition CorrosionProtection Corrosion Protection Inhibition->CorrosionProtection

Caption: Proposed mechanism of corrosion inhibition.

Mechanism of Action

The corrosion inhibition of mild steel by this compound in acidic solution is primarily due to its adsorption on the metal surface, which follows the Langmuir adsorption isotherm model.[3][7] The adsorption process involves both physisorption and chemisorption.

  • Physisorption: In acidic solutions, the benzimidazole ring can be protonated. The resulting cations can then be electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of chloride ions from the HCl solution.

  • Chemisorption: The inhibitor molecule can also directly adsorb on the steel surface through the formation of coordinate bonds between the lone pair of electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms. The π-electrons of the benzimidazole ring and the lone pair of electrons on the oxygen atom of the hydroxyl group can also contribute to the adsorption process.

This adsorption leads to the formation of a protective film on the mild steel surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. As a result, this compound acts as a mixed-type inhibitor.[3]

References

Application Notes and Protocols for the Use of 1-(2-Hydroxyethyl)benzimidazole in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-hydroxyethyl)benzimidazole as a key building block in the synthesis of pharmaceutical intermediates, particularly for the development of H1-antihistaminic agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The presence of a hydroxyethyl group on the benzimidazole nitrogen offers a reactive handle for further molecular elaboration, making it a versatile starting material for drug discovery and development.

Core Applications and Synthetic Strategy

This compound primarily serves as a precursor for the synthesis of more complex benzimidazole derivatives, many of which exhibit potent H1-antihistaminic activity. The core synthetic strategy involves the N-alkylation of a suitable benzimidazole derivative with an appropriate electrophile, or the modification of the hydroxyethyl group. The resulting compounds are often key intermediates in the synthesis of marketed drugs and clinical candidates. For instance, derivatives of this compound are structurally related to potent antihistamines like bilastine.

The general synthetic approach involves the coupling of the this compound core with a side chain that is crucial for binding to the H1-histamine receptor. This is typically achieved through an N-alkylation reaction, where the nitrogen of a piperidine or a similar cyclic amine, attached to the benzimidazole at the 2-position, is reacted with a suitable alkyl halide.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of a pharmaceutical intermediate. The specific reaction conditions may require optimization depending on the specific substrates and desired product.

Protocol 1: Synthesis of a Key Intermediate for H1-Antihistamines

This protocol describes a plausible synthesis of a key intermediate, 2-[4-(2-{4-[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid, a structural analog of known H1-antihistamines.

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole

This is a precursor to our target intermediate. The synthesis involves the condensation of o-phenylenediamine with 1-Boc-piperidine-4-carboxylic acid, followed by deprotection.

  • Reaction: o-Phenylenediamine is reacted with 1-Boc-piperidine-4-carboxylic acid in the presence of a coupling agent like EDC/HOBt or by heating in a high-boiling solvent to form the Boc-protected benzimidazole derivative. The Boc-protecting group is then removed using an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Step 2: N-Alkylation with this compound Moiety

This step is hypothetical as a direct literature procedure was not found. It is based on general N-alkylation procedures for benzimidazoles. A more common route is the alkylation of 2-(piperidin-4-yl)-1H-benzimidazole with a suitable electrophile. For the purpose of illustrating the use of a molecule containing the this compound core, we will assume a precursor 1-(2-hydroxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is available.

Step 3: Coupling with the Side Chain

  • Reactants:

    • 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (1 equivalent)

    • 2-[4-(2-bromoethyl)phenyl]-2-methylpropanoic acid ethyl ester (1.1 equivalents)

    • Potassium carbonate (K2CO3) (2.5 equivalents)

    • Potassium iodide (KI) (catalytic amount)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of 1-(2-hydroxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole in acetonitrile, add potassium carbonate and a catalytic amount of potassium iodide.

    • Add 2-[4-(2-bromoethyl)phenyl]-2-methylpropanoic acid ethyl ester to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash with acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 4: Hydrolysis to the Final Carboxylic Acid

  • Reactants:

    • The purified ester intermediate from Step 3 (1 equivalent)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

    • Tetrahydrofuran (THF) and water (solvent mixture)

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1N HCl).

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

  • Purification:

    • The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described in the protocols. This data is compiled from various sources in the literature to provide an expected range of outcomes.

Table 1: Representative Yields for N-Alkylation of Benzimidazole Derivatives

Benzimidazole DerivativeAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
2-MethylbenzimidazoleEthyl chloroacetateNaHCO3AcetoneReflux69[4]
5,6-Dimethylbenzimidazole3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride-Ethanol/Water181[3]
2-(Benzylthiomethyl)-1H-benzimidazoleBenzyl bromideK2CO3Acetonitrile375[5]
2-Phenyl-1H-benzimidazoleVarious alkyl halidesVariousVarious5-10 min (MW)86-99[6]

Table 2: Characterization Data for a Representative Benzimidazole Derivative

CompoundMolecular FormulaMelting Point (°C)1H NMR (δ, ppm)Mass Spec (m/z)Reference
N-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl) acetamideC10H11N3O22958.2 (s, NH), 7.2–7.7 (m, ArH), 4.5 (s, CH2), 2.5 (s, CH3)206.11 (M++1)[4]
2-(4-methylphenyl)-1H-benzimidazoleC14H12N22786.06 (bs, 1H, NH), 6.84 (d, 2H), 6.96 (d, 2H), 7.18 (d, 2H), 7.58 (d, 2H), 2.54 (d, 3H, CH3)209 (M++H)[3]

Visualizations

Signaling Pathway

The antihistaminic effect of drugs derived from this compound is primarily mediated through the blockade of the H1 histamine receptor, which is a G-protein coupled receptor (GPCR). The activation of the H1 receptor by histamine initiates a signaling cascade through the Gq alpha subunit.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq_protein Gq Protein (α, β, γ subunits) H1R->Gq_protein Activates Antagonist Benzimidazole Antagonist Antagonist->H1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates α subunit PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Allergic Response (Inflammation, etc.) Ca2_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to

Caption: H1 Histamine Receptor Signaling Pathway and its Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate starting from a this compound derivative.

Synthesis_Workflow Start Start: 1-(2-Hydroxyethyl)- 2-(piperidin-4-yl)-1H-benzimidazole Reaction N-Alkylation Reaction (Coupling with side chain) Start->Reaction Workup Reaction Workup (Filtration, Solvent Evaporation) Reaction->Workup Purification1 Crude Purification (Column Chromatography) Workup->Purification1 Hydrolysis Ester Hydrolysis Purification1->Hydrolysis Workup2 Aqueous Workup (Acidification, Extraction) Hydrolysis->Workup2 Purification2 Final Purification (Recrystallization/HPLC) Workup2->Purification2 Analysis Characterization (NMR, MS, Purity Analysis) Purification2->Analysis Final_Product Final Intermediate Analysis->Final_Product

References

Application Notes and Protocols for the 1H NMR Characterization of 2-(benzimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 2-(benzimidazol-1-yl)ethanol using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes a step-by-step experimental procedure, data presentation in a structured format, and a logical workflow diagram. This guide is intended to assist researchers in the structural elucidation and purity assessment of this and similar benzimidazole derivatives.

Introduction

2-(benzimidazol-1-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzimidazole moiety is a key pharmacophore found in a variety of biologically active molecules. Accurate structural characterization is crucial for its application in drug development and other scientific research. 1H NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This protocol outlines the standard procedure for acquiring and interpreting the 1H NMR spectrum of 2-(benzimidazol-1-yl)ethanol.

Experimental Protocol

This section details the necessary steps for the preparation of a sample of 2-(benzimidazol-1-yl)ethanol for 1H NMR analysis and the instrumental parameters for data acquisition.

2.1. Materials and Equipment

  • 2-(benzimidazol-1-yl)ethanol sample

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or 400 MHz)

2.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the 2-(benzimidazol-1-yl)ethanol sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl3 or DMSO-d6) containing TMS to the vial.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

2.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A typical set of parameters would include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

Data Presentation

The following table summarizes the expected 1H NMR spectral data for 2-(benzimidazol-1-yl)ethanol. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity is abbreviated as s (singlet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 1: 1H NMR Data for 2-(benzimidazol-1-yl)ethanol in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.05s1H-H-2 (benzimidazole)
~7.80m1H-Aromatic H
~7.50m1H-Aromatic H
~7.30m2H-Aromatic H
~4.45t2H5.0N-CH2
~4.00t2H5.0O-CH2
~2.50s (broad)1H-OH

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 1H NMR characterization of 2-(benzimidazol-1-yl)ethanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3 or DMSO-d6 with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Fourier Transform FID acquire->process phase_baseline Phase and Baseline Correction process->phase_baseline integrate_ref Integrate and Reference (TMS = 0 ppm) phase_baseline->integrate_ref analyze Analyze Spectrum (Chemical Shift, Multiplicity, Integration) integrate_ref->analyze end Structural Confirmation analyze->end Final Characterization

Caption: Workflow for 1H NMR Characterization.

Discussion

The 1H NMR spectrum of 2-(benzimidazol-1-yl)ethanol is expected to show distinct signals corresponding to the protons of the benzimidazole ring system and the ethanol substituent. The aromatic region will display a complex multiplet pattern for the four protons on the benzene ring. The proton at the 2-position of the imidazole ring is anticipated to appear as a singlet at a downfield chemical shift. The two methylene groups of the ethanol chain will appear as triplets due to coupling with each other. The hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent dependent. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be performed.

Conclusion

This application note provides a comprehensive protocol for the 1H NMR characterization of 2-(benzimidazol-1-yl)ethanol. By following the detailed experimental procedure and utilizing the provided reference data, researchers can confidently determine the structure and purity of this compound, which is essential for its further application in scientific research and development.

Application Notes and Protocols: 1-(2-Hydroxyethyl)benzimidazole as a Precursor for Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of anticancer drug candidates derived from 1-(2-Hydroxyethyl)benzimidazole. This document includes detailed experimental protocols, quantitative data on cytotoxic activity, and visualizations of synthetic pathways and mechanisms of action.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] The structural analogy of the benzimidazole scaffold to naturally occurring purine nucleotides allows these compounds to interact with various biological macromolecules, making them privileged structures in drug discovery.[2][4][5] Among the various precursors, this compound serves as a versatile starting material for the synthesis of diverse bioactive molecules. The hydroxyethyl group provides a reactive handle for further chemical modifications, enabling the generation of libraries of compounds with potential therapeutic applications.

Derivatives of benzimidazole exert their anticancer effects through multiple mechanisms, such as inhibiting tubulin polymerization, inducing apoptosis, causing cell cycle arrest, and interfering with key signaling pathways.[1][3][4][6] This versatility makes them promising candidates for the development of novel cancer therapeutics.

Synthesis of Anticancer Drug Precursors from this compound

The following protocols detail the synthesis of intermediate compounds derived from this compound, which can be further modified to produce final drug candidates.

Protocol 1: Synthesis of 1-(2-Chloroethyl)-1H-benzimidazole

This protocol describes the conversion of the hydroxyl group of this compound to a chloride, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 1-(2-chloroethyl)-1H-benzimidazole.

Protocol 2: Synthesis of 2-(1H-Benzimidazol-1-yl)ethyl Methanesulfonate

This protocol outlines the mesylation of the hydroxyl group, creating a good leaving group for subsequent substitution reactions.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl) (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Potential Anticancer Agents

The following is a general protocol for the synthesis of N-substituted benzimidazole derivatives from the activated intermediates.

Protocol 3: General Procedure for N-Alkylation with Bioactive Moieties

Materials:

  • 1-(2-Chloroethyl)-1H-benzimidazole or 2-(1H-Benzimidazol-1-yl)ethyl methanesulfonate

  • A selected nucleophile (e.g., a secondary amine-containing bioactive scaffold)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the selected nucleophile (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(2-chloroethyl)-1H-benzimidazole or 2-(1H-benzimidazol-1-yl)ethyl methanesulfonate (1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the final compound by column chromatography.

Quantitative Data on Anticancer Activity

The cytotoxic activities of synthesized benzimidazole derivatives are typically evaluated against a panel of human cancer cell lines using the MTT assay.[7][8][9] The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC₅₀ (µM)[7][8][10][11][12][13]
Derivative A A549 (Lung)5.8 ± 0.4
MDA-MB-231 (Breast)7.2 ± 0.6
PC3 (Prostate)10.1 ± 1.1
Derivative B A549 (Lung)3.5 ± 0.3
MDA-MB-231 (Breast)4.9 ± 0.5
PC3 (Prostate)8.7 ± 0.9
Cisplatin A549 (Lung)9.3 ± 0.8
(Reference)MDA-MB-231 (Breast)12.5 ± 1.3
PC3 (Prostate)15.2 ± 1.7

Note: The data presented in this table is a representative example based on published literature for structurally related benzimidazole derivatives and serves for illustrative purposes. Actual IC₅₀ values will vary depending on the specific synthesized compound.

Visualizations

Synthesis Workflow

G A This compound B Activation of Hydroxyl Group (e.g., Chlorination, Mesylation) A->B SOCl₂ or MsCl C Activated Intermediate (e.g., 1-(2-Chloroethyl)-1H-benzimidazole) B->C E Nucleophilic Substitution C->E D Bioactive Nucleophile D->E F Final Anticancer Drug Candidate E->F

Caption: Synthetic workflow for anticancer drug candidates.

General Mechanism of Action of Benzimidazole Anticancer Agents

G cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects A Drug Molecule B Tubulin Polymerization A->B inhibits C DNA Intercalation/ Topoisomerase Inhibition A->C inhibits D Kinase Signaling (e.g., PI3K/Akt) A->D inhibits E Microtubule Disruption B->E F DNA Damage C->F G Signal Transduction Inhibition D->G H Cell Cycle Arrest (G2/M Phase) E->H F->H G->H I Apoptosis H->I

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)benzimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in coordination chemistry and medicinal chemistry. Their structural similarity to purine nucleosides allows for interaction with various biological macromolecules. The coordination of benzimidazole-based ligands to metal ions often enhances their biological activity, leading to the development of novel therapeutic and catalytic agents.

This document focuses on the role of 1-(2-Hydroxyethyl)benzimidazole as a ligand in coordination chemistry. While specific research on the coordination complexes of this particular ligand is limited in publicly available literature, this guide provides generalized protocols and application notes based on the well-established chemistry of closely related benzimidazole derivatives. The methodologies and data presented herein serve as a foundational framework for researchers exploring the potential of this compound and its metal complexes.

Synthesis of this compound Ligand

The synthesis of N-substituted benzimidazoles can be achieved through various methods. A common and effective approach is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. For this compound, a plausible synthetic route involves the reaction of o-phenylenediamine with 3-hydroxypropanoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 3-Hydroxypropanoic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and 3-hydroxypropanoic acid (1.1 equivalents).

  • Slowly add polyphosphoric acid (PPA) to the mixture with constant stirring. The amount of PPA should be sufficient to ensure a stirrable paste. Alternatively, 4M HCl can be used as a condensing agent.

  • Attach a reflux condenser and heat the reaction mixture at 120-130°C for 4-6 hours with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until a precipitate is formed.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent such as ethanol-water to obtain pure this compound.

  • Dry the purified product in a desiccator and characterize it using techniques like melting point determination, FT-IR, and NMR spectroscopy.

Coordination Chemistry: Synthesis of Metal Complexes

This compound is expected to act as a bidentate or monodentate ligand, coordinating to metal ions through the nitrogen atom of the imidazole ring and potentially the oxygen atom of the hydroxyethyl group. The following is a general protocol for the synthesis of its transition metal complexes.

Experimental Protocol: General Synthesis of M(II) Complexes

Materials:

  • This compound

  • Metal(II) salts (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

Procedure:

  • Dissolve this compound (2.0 equivalents) in 20 mL of ethanol in a Schlenk flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • A change in color and/or the formation of a precipitate may be observed upon mixing.

  • The reaction mixture can be stirred at room temperature for 2-4 hours or gently refluxed for 1-2 hours to ensure completion.

  • If a precipitate forms, collect the complex by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the solid complex.

  • Characterize the synthesized complexes using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Data Presentation: Characterization of Coordination Complexes

The following tables present representative quantitative data for benzimidazole-based coordination complexes. This data is illustrative and based on analogous compounds reported in the literature. Actual experimental values for this compound complexes would need to be determined empirically.

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for a Benzimidazole Ligand and its Metal Complexes

Compoundν(O-H)ν(N-H)ν(C=N)ν(M-N)ν(M-O)
Ligand ~3400~3050~1620--
Cu(II) Complex ~3400~3050~1605~450~550
Co(II) Complex ~3410~3055~1608~445~545
Ni(II) Complex ~3405~3052~1610~448~548
Zn(II) Complex ~3395~3048~1600~455~555

Note: A shift in the ν(C=N) band to a lower frequency upon complexation is indicative of coordination through the imidazole nitrogen.

Table 2: Representative Electronic Spectral Data (nm) and Magnetic Moments (B.M.)

Complexλ_max (nm)AssignmentMagnetic Moment (μ_eff, B.M.)Proposed Geometry
Cu(II) Complex ~650²E_g → ²T₂_g1.75 - 2.20Distorted Octahedral
Co(II) Complex ~520, ~680⁴T₁_g(F) → ⁴A₂_g(F), ⁴T₁_g(F) → ⁴T₁_g(P)4.30 - 5.20Octahedral
Ni(II) Complex ~400, ~650, ~750³A₂_g(F) → ³T₁_g(P), ³A₂_g(F) → ³T₁_g(F), ³A₂_g(F) → ³E_g(F)2.90 - 3.40Octahedral
Zn(II) Complex -No d-d transitionsDiamagneticTetrahedral/Octahedral

Table 3: Representative Crystal Structure Data for a Benzimidazole-Metal Complex

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.51
b (Å) 12.34
c (Å) 14.78
β (°) 105.2
M-N bond length (Å) 2.05
M-O bond length (Å) 2.15
N-M-N bond angle (°) 90.5
O-M-N bond angle (°) 88.9

Applications in Drug Development

Metal complexes of benzimidazole derivatives have shown significant potential as antimicrobial and anticancer agents. The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and subsequent interaction with biological targets.

Experimental Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized complexes and standard drugs in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strains (adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • The MIC can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Diagram: General Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand This compound Synthesis Complex Metal Complex Synthesis Ligand->Complex React with Metal Salt FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR XRay Single-Crystal X-ray Diffraction Complex->XRay Antimicrobial Antimicrobial Activity Assay Complex->Antimicrobial Anticancer Anticancer Activity Assay Complex->Anticancer

Caption: General workflow for the synthesis, characterization, and application screening of this compound metal complexes.

Diagram: Hypothetical Mechanism of Action for Anticancer Activity

G Hypothetical Anticancer Mechanism of a Benzimidazole Metal Complex Complex Benzimidazole Metal Complex CellMembrane Cancer Cell Membrane Complex->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Intercalation/ Groove Binding Mitochondria Mitochondria CellMembrane->Mitochondria Mitochondrial Targeting Apoptosis Apoptosis DNA->Apoptosis DNA Damage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induction of Oxidative Stress ROS->Apoptosis Triggering Apoptotic Pathway

Caption: A plausible signaling pathway for the anticancer activity of a benzimidazole metal complex, involving DNA interaction and induction of apoptosis.

Conclusion

While direct experimental data on the coordination chemistry of this compound is not extensively documented, the established reactivity and properties of analogous benzimidazole derivatives provide a strong foundation for future research. The protocols and representative data presented in these application notes are intended to guide researchers in the synthesis, characterization, and evaluation of novel metal complexes based on this promising ligand. Further investigation is warranted to elucidate the specific coordination behavior and biological activities of this compound complexes, which may lead to the discovery of new compounds with significant therapeutic or catalytic potential.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)benzimidazole is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This application note provides a detailed protocol for the development of a stability-indicating HPLC method for this compound, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O--INVALID-LINK--
Molecular Weight162.19 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
UV Absorption~277 nm, ~287 nm (Estimated based on similar structures)--INVALID-LINK--

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) (Analytical grade)

  • Sodium hydroxide (NaOH) (Analytical grade)

  • Hydrogen peroxide (H₂O₂) (30%) (Analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 25 minutes
Preparation of Solutions

3.3.1. Buffer Preparation (Mobile Phase A)

Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

3.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a mixture of methanol and water (50:50 v/v).

3.3.3. Working Standard Solution (100 µg/mL)

Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2][3][4][5]

3.4.1. Acid Hydrolysis

To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60 °C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.

3.4.2. Base Hydrolysis

To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60 °C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.

3.4.3. Oxidative Degradation

To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

3.4.4. Thermal Degradation

Keep the solid reference standard in an oven at 105 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

3.4.5. Photolytic Degradation

Expose a 100 µg/mL solution of the reference standard to UV light (254 nm) for 24 hours.

Method Validation Parameters

The developed method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Assessed by analyzing forced degradation samples to ensure the peak of this compound is resolved from any degradation products and potential impurities.

  • Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 10-150 µg/mL).

  • Accuracy: Evaluated by recovery studies at three different concentration levels.

  • Precision: Assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

The quantitative data from the method development and validation should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
% RSD of Peak Area≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
10
25
50
100
150
Correlation Coefficient (r²) ≥ 0.999

Table 3: Forced Degradation Results

Stress Condition% DegradationPurity AnglePurity Threshold
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Define_Objective Define Analytical Objective (Purity, Stability) Physicochemical_Properties Assess Physicochemical Properties (pKa, logP, UV Spectrum) Define_Objective->Physicochemical_Properties Initial_Screening Initial Screening (Column, Mobile Phase) Physicochemical_Properties->Initial_Screening Optimization Method Optimization (Gradient, pH, Temperature) Initial_Screening->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Forced Degradation Logical Pathway

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Acid Acidic (e.g., 0.1N HCl, 60°C) API->Acid Base Basic (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 105°C, Solid) API->Thermal Photo Photolytic (e.g., UV light) API->Photo Degradation_Products Potential Degradation Products - Hydrolysis products - Oxidation products - Photodegradation products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Degradation_Products->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity

Caption: Logical pathway for forced degradation studies.

Potential Impurities and Degradation Products

A stability-indicating method must be able to resolve the main peak from potential impurities arising from synthesis and degradation.

7.1. Synthesis-Related Impurities

The synthesis of this compound commonly involves the reaction of o-phenylenediamine with a suitable C2-synthon like 2-hydroxyacetic acid or its derivatives, or the reaction of benzimidazole with 2-chloroethanol.[6][7] Potential impurities could include:

  • o-phenylenediamine: Unreacted starting material.

  • Benzimidazole: A potential byproduct or starting material.

  • Side-reaction products: Products from unintended reactions of the starting materials.

7.2. Degradation Products

Based on forced degradation studies of other benzimidazole derivatives, the following degradation pathways are plausible:[8][9][10][11][12][13]

  • Hydrolysis: The imidazole ring may be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The benzimidazole nucleus can be oxidized, leading to various degradation products.

  • Photodegradation: Exposure to light can cause dimerization or cleavage of the imidazole ring.

The developed HPLC method should demonstrate baseline separation for the main peak of this compound and all peaks corresponding to these potential impurities and degradation products.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound. The detailed protocol, including chromatographic conditions, solution preparation, and forced degradation studies, serves as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality, purity, and stability of this important pharmaceutical intermediate. The use of structured data presentation and clear visualizations of experimental workflows enhances the practical applicability of this guide.

References

Green Synthesis of 2-(1H-benzimidazol-1-yl)ethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2-(1H-benzimidazol-1-yl)ethanol, a valuable intermediate in pharmaceutical development. The focus is on environmentally benign methodologies that offer advantages over traditional synthetic routes, including the use of greener solvents, alternative energy sources, and safer reagents.

Introduction

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The N-alkylation of the benzimidazole core is a critical step in the synthesis of numerous pharmacologically active compounds. Specifically, the introduction of a hydroxyethyl group at the N-1 position to yield 2-(1H-benzimidazol-1-yl)ethanol is a key transformation for producing various therapeutic agents. Traditional synthesis methods often rely on hazardous solvents, harsh bases, and elevated temperatures, posing environmental and safety concerns. Green chemistry principles offer a sustainable alternative by minimizing waste, reducing energy consumption, and utilizing less toxic substances.

This guide details several green synthesis approaches for 2-(1H-benzimidazol-1-yl)ethanol, including microwave-assisted synthesis, ultrasound-assisted synthesis, and reactions in aqueous media.

Comparative Data of Green Synthesis Approaches

The following table summarizes quantitative data from various green synthesis methodologies for the N-alkylation of benzimidazoles, providing a comparative overview of their efficiency. While specific data for 2-(1H-benzimidazol-1-yl)ethanol is limited in comparative studies, this table compiles representative data for analogous N-alkylation reactions under different green conditions to guide methodology selection.

MethodAlkylating AgentCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
Microwave-Assisted Alkyl HalidesK₂CO₃MethanolMW (350W)15 minHigh
Microwave-Assisted Aromatic AldehydesNone (Solvent-free)NoneMW (800W)5-10 minGood to Excellent[1]
Ultrasound-Assisted Alkylating AgentsTriethanolamineTriethanolamineRT1-2 hHigh[2]
Ultrasound-Assisted Aromatic AldehydesZnFe₂O₄EthanolRT30 min88-92[3]
Aqueous Media Alkyl HalidesK₂CO₃Water10030 hModerate to High[4]
Phase Transfer Catalysis 2-ChloroethanolNaOH / TBABOrganic SolventRT-~88.5[5]

Note: The data presented is for representative N-alkylation and benzimidazole synthesis reactions and may vary for the specific synthesis of 2-(1H-benzimidazol-1-yl)ethanol.

Experimental Protocols

The synthesis of 2-(1H-benzimidazol-1-yl)ethanol involves a two-step process: the formation of the benzimidazole ring, followed by the N-alkylation with a hydroxyethyl group. Below are detailed protocols for both conventional and green approaches.

Step 1: Green Synthesis of Benzimidazole

A common and green method for synthesizing the benzimidazole core is the condensation of o-phenylenediamine with formic acid.

Protocol 1: Microwave-Assisted Synthesis of Benzimidazole

  • Materials: o-phenylenediamine, formic acid.

  • Procedure:

    • In a microwave-safe vessel, place a mixture of o-phenylenediamine (10 mmol) and formic acid (12 mmol).

    • Seal the vessel and place it in a domestic microwave oven.

    • Irradiate the mixture at a power of 300W for 5-10 minutes.[6]

    • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

    • Carefully add a 10% sodium hydroxide solution to neutralize the reaction mixture.

    • The crude benzimidazole will precipitate. Filter the solid, wash with cold water, and recrystallize from hot water to obtain pure benzimidazole.[6]

Step 2: Green N-Hydroxyethylation of Benzimidazole

The key step is the N-alkylation of the synthesized benzimidazole with a suitable 2-hydroxyethylating agent. 2-Chloroethanol is a common reagent for this transformation.

Protocol 2: Ultrasound-Assisted Synthesis of 2-(1H-benzimidazol-1-yl)ethanol

This protocol is based on the general procedure for N-alkylation of benzimidazoles using ultrasound irradiation in a green solvent.[2]

  • Materials: Benzimidazole, 2-chloroethanol, triethanolamine.

  • Procedure:

    • In a round-bottom flask, dissolve benzimidazole (10 mmol) in triethanolamine (20 mL).

    • Add 2-chloroethanol (12 mmol) to the solution.

    • Submerge the flask in an ultrasonic bath and irradiate at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[2]

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Hydroxyethylation in Aqueous Media under Phase-Transfer Catalysis

This method utilizes water as a solvent and a phase-transfer catalyst to facilitate the reaction between the water-insoluble benzimidazole and the base.

  • Materials: Benzimidazole, 2-chloroethanol, sodium hydroxide, tetrabutylammonium bromide (TBAB).

  • Procedure:

    • To a flask containing a stirred solution of benzimidazole (10 mmol) in water (50 mL), add sodium hydroxide (15 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.5 mmol).

    • Add 2-chloroethanol (12 mmol) dropwise to the mixture.

    • Heat the reaction mixture at 60-70°C and stir vigorously.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the product by column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the green synthesis of 2-(1H-benzimidazol-1-yl)ethanol.

cluster_0 Step 1: Benzimidazole Synthesis (Microwave-Assisted) A o-Phenylenediamine + Formic Acid B Microwave Irradiation (300W, 5-10 min) A->B Reaction Mixture C Neutralization (10% NaOH) B->C D Precipitation, Filtration & Recrystallization C->D E Pure Benzimidazole D->E cluster_1 Step 2: N-Hydroxyethylation (Ultrasound-Assisted) F Benzimidazole + 2-Chloroethanol + Triethanolamine G Ultrasonic Irradiation (Room Temp, 1-2 h) F->G Reaction Mixture H Work-up: Aqueous Quench & Extraction G->H I Purification (Column Chromatography) H->I J 2-(1H-benzimidazol-1-yl)ethanol I->J

References

Application Notes and Protocols: Harnessing 1-(2-Hydroxyethyl)benzimidazole for the Development of Novel Anthelmintic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating novel anthelmintic compounds derived from 1-(2-hydroxyethyl)benzimidazole. This document outlines the foundational mechanism of action of benzimidazoles, detailed experimental protocols for synthesis and bioassays, and a framework for structure-activity relationship (SAR) studies.

Introduction

Benzimidazole derivatives are a well-established class of anthelmintic drugs with a broad spectrum of activity against various parasitic helminths. Their primary mode of action involves the disruption of microtubule polymerization in parasite cells, leading to impaired cellular functions and eventual death of the parasite. The scaffold, this compound, offers a versatile starting point for the synthesis of novel analogs with potentially improved efficacy, solubility, and pharmacokinetic profiles, addressing the ongoing challenge of anthelmintic resistance.

Mechanism of Action: Targeting Parasite Tubulin

The primary therapeutic target of benzimidazole anthelmintics is the protein β-tubulin. By binding to a specific site on this protein, these compounds inhibit its polymerization into microtubules. Microtubules are essential cytoskeletal components crucial for various cellular processes in the parasite, including:

  • Cell division (mitosis): Disruption of the mitotic spindle leads to arrest of cell division.

  • Nutrient absorption: Impaired microtubule function in intestinal cells of the parasite hinders the uptake of essential nutrients like glucose.

  • Intracellular transport: The movement of vesicles and organelles within the cell is compromised.

This selective inhibition is due to a higher binding affinity of benzimidazoles for parasite β-tubulin compared to mammalian tubulin, which accounts for their favorable safety profile in hosts.[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach to novel anthelmintic compounds involves the derivatization of the hydroxyl group of this compound. This can be achieved through esterification with various carboxylic acids to introduce diverse functionalities.

Protocol 1: General Procedure for the Synthesis of Ester Derivatives of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired carboxylic acid (1.1 equivalents) to the solution. To facilitate the esterification, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Stir in Dry Solvent (e.g., DCM) Room Temperature, 24-48h A->D B Carboxylic Acid (R-COOH) B->D C DCC, DMAP C->D E Filtration D->E Reaction Mixture F Aqueous Wash E->F Filtrate G Column Chromatography F->G Organic Layer H Ester Derivative G->H Purified Product I Spectroscopic Characterization H->I

Caption: General workflow for the synthesis of ester derivatives.

In Vitro Anthelmintic Activity Assay

The following protocol describes a common in vitro method for evaluating the anthelmintic activity of newly synthesized compounds using the adult Indian earthworm, Pheretima posthuma, which is anatomically and physiologically similar to intestinal roundworms.

Protocol 2: In Vitro Anthelmintic Activity Assay using Pheretima posthuma

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds and a reference standard (e.g., Albendazole) in a minimum amount of dimethyl sulfoxide (DMSO). Prepare different concentrations of the test compounds (e.g., 10, 25, 50 mg/mL) by diluting the stock solution with normal saline.

  • Acclimatization of Earthworms: Collect adult Indian earthworms of approximately equal size and wash them with normal saline to remove any adhering dirt.

  • Experimental Setup: Place individual earthworms in separate petri dishes containing 25 mL of the prepared test solutions.

  • Controls:

    • Negative Control: A petri dish containing normal saline with the same amount of DMSO used in the test solutions.

    • Positive Control: A petri dish containing the reference standard (e.g., Albendazole at 10 mg/mL).

  • Observation: Observe the earthworms and record the time taken for paralysis and death.

    • Paralysis: The time at which the worm becomes motionless, even when shaken vigorously.

    • Death: The time at which the worm loses all motility and does not respond to external stimuli (e.g., dipping in warm water at 50°C), accompanied by a fading of the body color.

  • Data Analysis: Record the time for paralysis and death for each compound at different concentrations. Compare the results with the negative and positive controls.

AnthelminticAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Data Collection cluster_analysis Analysis A Prepare Test Compound and Control Solutions C Expose Earthworms to Test and Control Solutions in Petri Dishes A->C B Acclimatize Earthworms (Pheretima posthuma) B->C D Record Time to Paralysis C->D E Record Time to Death C->E F Compare Activity of Test Compounds to Controls D->F E->F

Caption: Workflow for the in vitro anthelmintic assay.

Data Presentation

The quantitative data obtained from the anthelmintic assays should be summarized in a clear and structured table to facilitate comparison between the synthesized compounds and the reference drug.

Table 1: In Vitro Anthelmintic Activity of this compound Derivatives against Pheretima posthuma

Compound IDConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)
Test Compound 1 10DataData
25DataData
50DataData
Test Compound 2 10DataData
25DataData
50DataData
Albendazole 10DataData
Negative Control -No ParalysisNo Death

Note: "Data" should be replaced with the experimentally obtained mean values ± standard deviation.

Structure-Activity Relationship (SAR)

Systematic modification of the R-group in the ester derivatives allows for the exploration of the structure-activity relationship. Key parameters to consider include:

  • Lipophilicity: The nature of the R-group will influence the overall lipophilicity of the molecule, which can affect its ability to penetrate the parasite's cuticle and cell membranes.

  • Steric Factors: The size and shape of the R-group can impact the binding affinity of the compound to the β-tubulin target.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the R-moiety can influence the electronic properties of the molecule and its interaction with the target protein.

SAR_Logic A This compound Scaffold B Modification of R-group (Ester Derivatives) A->B C Lipophilicity B->C D Steric Hindrance B->D E Electronic Properties B->E F Anthelmintic Activity (e.g., IC50, Time to Paralysis/Death) C->F D->F E->F

Caption: Logical relationship in SAR studies.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel anthelmintic agents. The protocols outlined in these application notes offer a systematic approach to the synthesis, in vitro evaluation, and SAR analysis of new derivatives. By methodically exploring different chemical modifications, researchers can identify lead compounds with enhanced potency and pharmacological properties, contributing to the fight against parasitic helminth infections.

References

Application Notes and Protocols for the Electrochemical Analysis of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical behavior of 1-(2-Hydroxyethyl)benzimidazole and detailed protocols for its analysis using various voltammetric techniques. The information is intended to guide researchers in developing and optimizing electrochemical assays for this compound in diverse media.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its electrochemical properties is crucial for elucidating its reaction mechanisms, developing electroanalytical methods for its quantification, and assessing its potential role in redox processes. Benzimidazole derivatives are known to be electroactive, and their electrochemical behavior is often pH-dependent. The presence of the hydroxyethyl group introduces an additional potential site for electrochemical oxidation.

This document outlines protocols for cyclic voltammetry (CV) and adsorptive stripping voltammetry (AdSV), techniques well-suited for characterizing the redox behavior and quantifying trace amounts of organic molecules.

Electrochemical Behavior Overview

The electrochemical behavior of this compound is anticipated to involve the benzimidazole ring system and the hydroxyethyl substituent. The benzimidazole moiety can undergo oxidation, and the exact potential will be influenced by the pH of the medium due to the involvement of protons in the reaction. The pKa values for benzimidazoles typically range from 4.5 to 7.4, indicating that the protonation state of the molecule can significantly change within a physiologically relevant pH range.[1]

The hydroxyethyl group may also be susceptible to oxidation, potentially to an aldehyde or a carboxylic acid, depending on the electrode material and potential applied. For instance, the electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode in an alkaline medium results in the formation of pyrazole-1-acetic acid.[2]

Data Presentation: Expected Electrochemical Parameters

While specific experimental data for this compound is not extensively available in the literature, the following table summarizes expected and analogous data based on similar benzimidazole derivatives. This table should be used as a guideline for experimental design and data interpretation. For a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, an onset oxidation potential was observed at +0.97 V (vs. SCE) in an acetonitrile solution.[3]

ParameterExpected Range/ValueTechniqueMedium/ConditionsNotes
Anodic Peak Potential (Epa) +0.8 to +1.2 VCyclic VoltammetryAprotic or Aqueous BufferHighly dependent on pH and scan rate.
Cathodic Peak Potential (Epc) VariableCyclic VoltammetryAprotic or Aqueous BufferMay not be observed if the oxidation is irreversible.
Formal Potential (E°') pH-dependentCyclic VoltammetryAqueous BufferCan be estimated from the midpoint of Epa and Epc for reversible systems.
Number of Electrons (n) 1 or 2Cyclic Voltammetry-Can be determined from peak width or by comparison with known standards.
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sCyclic Voltammetry-Can be calculated using the Randles-Sevcik equation.
Limit of Detection (LOD) 10⁻⁷ to 10⁻⁹ MAdsorptive Stripping VoltammetryOptimized BufferDependent on accumulation time and potential.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Characterization

This protocol describes the use of cyclic voltammetry to characterize the fundamental electrochemical behavior of this compound.

Objective: To determine the oxidation and reduction potentials, assess the reversibility of the electrochemical reaction, and study the effect of pH.

Materials:

  • This compound

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile, or Britton-Robinson buffer for aqueous studies)

  • Working Electrode (Glassy Carbon Electrode - GCE)

  • Reference Electrode (Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (Platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Nitrogen gas for deoxygenation

Procedure:

  • Electrode Preparation: Polish the GCE surface with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry thoroughly.

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent and supporting electrolyte. For pH studies, prepare a series of solutions in Britton-Robinson buffer at different pH values.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window (e.g., from -0.5 V to +1.5 V vs. Ag/AgCl). This may need to be adjusted based on initial scans.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

    • Study the effect of scan rate (e.g., from 20 to 200 mV/s) on the peak currents and potentials to determine if the process is diffusion-controlled and to assess reversibility.

    • For pH studies, plot the peak potential versus pH to determine the number of protons involved in the reaction.

Protocol 2: Adsorptive Stripping Voltammetry (AdSV) for Quantification

This protocol provides a method for the trace determination of this compound using its potential adsorptive properties on the electrode surface.[4][5][6][7][8]

Objective: To develop a sensitive method for the quantification of this compound.

Materials:

  • Same as for Protocol 4.1, with the addition of standard solutions of this compound at various low concentrations.

  • A potentiostat with AdSV capabilities.

Procedure:

  • Preliminary Test for Adsorption:

    • Record a direct voltammogram (e.g., square wave or differential pulse) of a dilute solution (e.g., 10⁻⁷ M) of the compound.

    • Record a second voltammogram after applying an accumulation potential (e.g., 0 V) for a set time (e.g., 60 seconds) with stirring.

    • A significant increase in the peak current in the second voltammogram indicates that the compound adsorbs on the electrode surface and AdSV is a suitable technique.[4]

  • Optimization of AdSV Parameters:

    • Supporting Electrolyte and pH: Investigate different buffer systems and pH values to find the optimal conditions for adsorption and the voltammetric signal.

    • Accumulation Potential: Vary the potential applied during the accumulation step to find the potential that yields the highest peak current.

    • Accumulation Time: Vary the duration of the accumulation step (with stirring) to determine the time required to reach surface saturation or a desired sensitivity.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound at concentrations in the expected linear range.

    • For each standard, perform the AdSV measurement using the optimized parameters.

    • Plot the peak current versus the concentration to construct a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample in the optimized supporting electrolyte.

    • Perform the AdSV measurement under the same conditions as the calibration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

experimental_workflow_cv cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Electrode Preparation cell_setup Cell Setup & Deoxygenation electrode_prep->cell_setup solution_prep Solution Preparation solution_prep->cell_setup cv_scan Cyclic Voltammetry Scan cell_setup->cv_scan Apply Potential Sweep data_analysis Data Analysis: - Peak Potentials - Reversibility - pH Effect cv_scan->data_analysis Record Current

Caption: Workflow for Cyclic Voltammetry Analysis.

logical_relationship_adsv cluster_steps Adsorptive Stripping Voltammetry Steps accumulation 1. Accumulation (Adsorption at controlled potential with stirring) equilibration 2. Equilibration (Stirring stopped) accumulation->equilibration stripping 3. Stripping (Potential scan, analyte is oxidized/reduced) equilibration->stripping measurement 4. Measurement (Peak current is proportional to concentration) stripping->measurement

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Hydroxyethyl)benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-(2-Hydroxyethyl)benzimidazole, a key intermediate in pharmaceutical development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the N-alkylation of benzimidazole with a 2-haloethanol, typically 2-chloroethanol, in the presence of a base and a suitable polar aprotic solvent. This method offers a straightforward approach to introduce the hydroxyethyl group onto the benzimidazole ring.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields are a common challenge and can often be attributed to several factors. The initial parameters to investigate should be the choice of base and solvent, as these significantly influence the deprotonation of benzimidazole and the subsequent nucleophilic attack. Reaction temperature and time are also critical; insufficient heat or reaction duration may lead to incomplete conversion, while excessive heat can cause degradation.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: A common side product is the dialkylated benzimidazolium salt, formed by the reaction of the desired product with another molecule of 2-chloroethanol. Additionally, unreacted benzimidazole and decomposition products resulting from harsh reaction conditions can also be present.

Q4: How can I improve the purity of my final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective. For recrystallization, solvents such as ethyl acetate, acetone, or a mixture of ethanol and water can be explored.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the benzimidazole N-H. 2. Low Reactivity of Alkylating Agent: 2-Chloroethanol might not be sufficiently reactive under the chosen conditions. 3. Low Reaction Temperature: The activation energy for the reaction may not be met.1. Stronger Base: Switch to a stronger base like sodium hydride (NaH). 2. More Reactive Alkylating Agent: Consider using 2-bromoethanol. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and degradation.
Formation of Multiple Products (Impure Sample) 1. Dialkylation: The product is further alkylated to form a benzimidazolium salt. 2. Decomposition: High temperatures or prolonged reaction times can lead to the degradation of starting materials or the product.1. Stoichiometry Control: Use a slight excess of benzimidazole relative to 2-chloroethanol. 2. Slow Addition: Add the 2-chloroethanol slowly to the reaction mixture. 3. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Product Isolation 1. Product Solubility: The product may be partially soluble in the aqueous phase during workup. 2. Emulsion Formation: An emulsion may form during the extraction process.1. Back-Extraction: Extract the aqueous layer multiple times with an organic solvent. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion.

Experimental Protocols & Data

General Protocol for N-Alkylation of Benzimidazole with 2-Chloroethanol

To a solution of benzimidazole (1.0 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), a base (1.1-2.0 equivalents) is added. The mixture is stirred for a short period to allow for deprotonation before the addition of 2-chloroethanol (1.0-1.2 equivalents). The reaction mixture is then heated to the desired temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Base and Solvent on Reaction Yield

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
K₂CO₃DMSO50452-75[1]
NaHDMF25 (rt)12ModerateGeneral Knowledge
Cs₂CO₃Acetonitrile80 (reflux)6HighGeneral Knowledge

Table 2: Effect of Temperature and Reaction Time on Yield

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
K₂CO₃DMSO25 (rt)24LowGeneral Knowledge
K₂CO₃DMSO50452-75[1]
K₂CO₃DMSO802Moderate-HighGeneral Knowledge

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants (Benzimidazole, 2-Chloroethanol) B Add Base & Solvent A->B C Heating & Stirring B->C D Quench with Water C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography or Recrystallization F->G H Pure Product This compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

troubleshooting_logic Start Low Yield or Incomplete Reaction Base Is the base strong enough? (e.g., K2CO3, NaH) Start->Base Solvent Is the solvent appropriate? (e.g., DMF, DMSO) Base->Solvent Yes Optimize Optimize Parameters: - Stronger Base - Different Solvent - Higher Temperature - Longer Time Base->Optimize No Temp Is the temperature optimal? Solvent->Temp Yes Solvent->Optimize No Time Is the reaction time sufficient? Temp->Time Yes Temp->Optimize No Time->Optimize No CheckPurity Check for Side Products (TLC, NMR) Time->CheckPurity Yes CheckPurity->Optimize No Purify Adjust Purification Method CheckPurity->Purify Yes

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-(Benzimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2-(benzimidazol-1-yl)ethanol.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 2-(benzimidazol-1-yl)ethanol.

Issue Potential Cause Recommended Solution
Low Overall Yield After Purification Incomplete Reaction: The synthesis may not have gone to completion, leaving significant amounts of starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed before workup.
Product Loss During Workup: 2-(benzimidazol-1-yl)ethanol has some water solubility, leading to loss during aqueous washes.Back-extract the aqueous layers with an organic solvent like ethyl acetate to recover the dissolved product.
Co-elution with Impurities: During column chromatography, the product may elute with impurities of similar polarity.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.[1]
Presence of Colored Impurities Oxidation of Starting Materials: Starting materials like o-phenylenediamine are prone to oxidation, which can form colored impurities.Consider treating a solution of the crude product with activated carbon before filtration and subsequent purification steps. Running the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
Difficulty in Removing Starting Benzimidazole Similar Polarity: The starting benzimidazole and the product 2-(benzimidazol-1-yl)ethanol may have similar polarities, making separation by column chromatography challenging.Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acidic aqueous solution. The basic benzimidazole will move to the aqueous layer. Neutralizing the aqueous layer will precipitate the purified starting material, which can be separated, and the desired product will remain in the organic layer.
Oily Product Instead of Solid Presence of Residual Solvent: Residual solvent from the purification process can prevent the product from solidifying.Ensure the product is thoroughly dried under vacuum. If the product is still an oil, try triturating with a non-polar solvent like hexane to induce crystallization.
Hygroscopic Nature: The product may be hygroscopic and absorb moisture from the atmosphere.Handle and store the purified product under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2-(benzimidazol-1-yl)ethanol?

A1: Common impurities include unreacted starting materials such as benzimidazole and 2-chloroethanol, and potential side-products from the reaction. If o-phenylenediamine and a carboxylic acid were used in a preceding step to form the benzimidazole ring, trace amounts of these reagents might also be present.

Q2: What is a good starting solvent system for column chromatography of 2-(benzimidazol-1-yl)ethanol?

A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 70:30 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] The ideal solvent system should provide a good separation between your product and impurities on a TLC plate before scaling up to a column.

Q3: Can I use recrystallization to purify 2-(benzimidazol-1-yl)ethanol?

A3: Yes, recrystallization is a viable purification method. A common solvent system for recrystallizing benzimidazole derivatives is an ethanol/hexane mixture.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then hexane is added until turbidity is observed. Upon cooling, the purified product should crystallize out. Other solvents to consider are ethanol-water mixtures.[3]

Q4: My purified 2-(benzimidazol-1-yl)ethanol is a brown powder. How can I decolorize it?

A4: The brown color is likely due to oxidized impurities. You can dissolve the powder in a suitable solvent and treat it with activated carbon. After stirring for a short period, the carbon is filtered off, and the product is recovered by removing the solvent. This is often done before a final recrystallization step.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the best method to monitor the purity of your fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using an iodine chamber to identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 2-(benzimidazol-1-yl)ethanol in a minimal amount of the elution solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 70:30 hexane:ethyl acetate).[1]

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(benzimidazol-1-yl)ethanol.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude 2-(benzimidazol-1-yl)ethanol in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, add hexane dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/hexane mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Benzimidazole Derivatives

Compound Type Stationary Phase Mobile Phase (v/v) Reference
2-(Methylsulfanyl)benzimidazol-1-yl]ethanolSilica GelHexane:Ethyl Acetate (70:30)[1]
Substituted BenzimidazoleSilica GelEthyl Acetate:n-Hexane (1:1)[2]
2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazonesSilica GelBenzene:Ethyl Acetate (4:1)

Visualizations

experimental_workflow crude Crude 2-(benzimidazol-1-yl)ethanol dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude->dissolve hot_filter Hot Filtration (if solids present) dissolve->hot_filter add_antisolvent Add Anti-solvent (e.g., Hexane) dissolve->add_antisolvent no solids hot_filter->add_antisolvent cool Slow Cooling & Ice Bath add_antisolvent->cool filter_dry Vacuum Filtration & Drying cool->filter_dry pure Pure Product filter_dry->pure

Caption: A typical experimental workflow for the recrystallization of 2-(benzimidazol-1-yl)ethanol.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure impure Product is Impure is_pure->impure No success Successful Purification is_pure->success Yes identify_impurity Identify Impurity (e.g., Starting Material, Side Product) impure->identify_impurity is_polar Is Impurity Polar? identify_impurity->is_polar polar_impurity Polar Impurity is_polar->polar_impurity Yes nonpolar_impurity Non-Polar Impurity is_polar->nonpolar_impurity No column_chrom Optimize Column Chromatography (Gradient Elution) polar_impurity->column_chrom acid_base Perform Acid-Base Extraction polar_impurity->acid_base recrystallize Recrystallize with Different Solvent System nonpolar_impurity->recrystallize column_chrom->start Retry Purification acid_base->start Retry Purification recrystallize->start Retry Purification

Caption: A decision-making workflow for troubleshooting the purification of 2-(benzimidazol-1-yl)ethanol.

References

Technical Support Center: Stability of 1-(2-Hydroxyethyl)benzimidazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of 1-(2-Hydroxyethyl)benzimidazole in aqueous solutions. Due to a lack of extensive publicly available stability data for this specific molecule, the information provided is based on the known stability profiles of the benzimidazole scaffold and general principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform specific stability studies for their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of benzimidazole derivatives, including this compound, in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Benzimidazoles are susceptible to hydrolysis, particularly at extreme pH values, and can undergo photodegradation upon exposure to light.[3][4] Elevated temperatures will generally accelerate these degradation processes.

Q2: How does pH influence the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, benzimidazole compounds have been shown to be photosensitive in solution.[2][4] Exposure to UV or even ambient light can lead to photodegradation.[4] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation routes for the benzimidazole scaffold include hydrolysis and oxidation. Hydrolysis may involve the cleavage of the imidazole ring.[3] Oxidation of the benzimidazole ring can also occur, potentially leading to colored impurities.[6] Photodegradation can lead to the formation of dehydrodimers or other photoproducts.[4]

Q5: What are some general strategies to enhance the stability of this compound in aqueous solutions?

A5: To enhance stability, consider the following strategies:

  • pH Control: Buffer the solution to a pH where the compound exhibits maximum stability. This needs to be determined experimentally.

  • Protection from Light: Store solutions in light-resistant containers.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

  • Use of Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Solution discoloration (e.g., turning yellow or brown) over time. Oxidation of the benzimidazole ring or formation of colored degradation products.Prepare solutions fresh and use them promptly. Store solutions protected from light and at a low temperature. Consider purging the solvent with an inert gas (nitrogen or argon) before preparing the solution to minimize dissolved oxygen.[6]
Precipitation of the compound from the aqueous solution. Poor aqueous solubility, pH-dependent solubility, or degradation to a less soluble product.Benzimidazoles can have poor aqueous solubility.[7] Ensure the concentration is below its solubility limit at the given pH and temperature. Adjusting the pH might improve solubility.[1] If precipitation occurs upon storage, it could be due to degradation; analyze the precipitate to identify its nature.
Loss of compound potency or inconsistent experimental results. Chemical degradation of this compound.This is a strong indicator of instability. It is crucial to conduct a forced degradation study to understand the degradation profile. Prepare fresh solutions for each experiment and use a validated stability-indicating analytical method to monitor the concentration.
Formation of unexpected peaks in HPLC analysis. Degradation of the compound into one or more new chemical entities.This confirms instability. The new peaks represent degradation products. A forced degradation study should be performed to systematically generate and identify these degradation products. This will help in developing a stability-indicating analytical method.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the compound.[8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[4]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.[4]

    • Thermal Degradation: Keep a portion of the stock solution and the solid compound in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a portion of the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control sample should be kept under the same conditions but protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples before analysis. Dilute the samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is a common starting point.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradation products). Calculate the percentage of degradation.

Protocol 2: pH-Stability Profile

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound stock solution (1 mg/mL in methanol or acetonitrile)

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers)

  • HPLC system with UV or DAD detector

  • Constant temperature incubator

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound at a final concentration of approximately 100 µg/mL in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Sample Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The pH at which the rate constant is lowest corresponds to the pH of maximum stability.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

G Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Stock Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Degradation Quantify Degradation & Identify Products HPLC->Degradation

Caption: Workflow for a forced degradation study.

G pH-Stability Profile Determination cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis & Data Processing Stock Stock Solution Buffers Prepare Solutions in Buffers (pH 2-10) Stock->Buffers Incubate Incubate at Constant Temperature Buffers->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Kinetics Calculate Degradation Rate Constants (k) HPLC->Kinetics Profile Plot log(k) vs. pH Kinetics->Profile

Caption: Workflow for determining the pH-stability profile.

G Logical Relationship for Stability Enhancement cluster_0 Stress Factors cluster_1 Stabilizing Strategies Compound This compound in Aqueous Solution Degradation Degradation Compound->Degradation Stability Enhanced Stability Stability->Compound Maintain Integrity pH Inappropriate pH pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Opt_pH Optimal pH Opt_pH->Stability Low_Temp Low Temperature Low_Temp->Stability Protect_Light Light Protection Protect_Light->Stability Antioxidants Antioxidants Antioxidants->Stability

Caption: Factors influencing stability and mitigation strategies.

References

Technical Support Center: Resolving Solubility Challenges of 2-(1H-benzimidazol-1-yl)ethanol in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of 2-(1H-benzimidazol-1-yl)ethanol in non-polar solvents. The information is presented in a user-friendly question-and-answer format to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(1H-benzimidazol-1-yl)ethanol poorly soluble in non-polar solvents?

A1: The chemical structure of 2-(1H-benzimidazol-1-yl)ethanol contains a polar benzimidazole ring system and a hydroxyl (-OH) group. These features allow for hydrogen bonding and dipole-dipole interactions, which are favored in polar solvents. Non-polar solvents lack the ability to form these strong interactions, leading to low solubility. The principle of "like dissolves like" governs solubility, and therefore, this polar compound has limited affinity for non-polar environments.

Q2: What are the initial steps I should take if I encounter solubility issues with 2-(1H-benzimidazol-1-yl)ethanol in a non-polar solvent?

A2: Start with simple and direct methods before moving to more complex techniques. Ensure the purity of your compound and the non-polar solvent. Trace amounts of water or other impurities can significantly impact solubility. Gentle heating and agitation (stirring or sonication) can also help to increase the rate of dissolution, although they may not significantly increase the overall solubility at a given temperature.

Q3: Can I use a co-solvent to improve the solubility of 2-(1H-benzimidazol-1-yl)ethanol in my non-polar system?

A3: Yes, co-solvency is a highly effective and commonly used technique.[1][2][3] The addition of a small amount of a polar, water-miscible solvent (a co-solvent) to your non-polar solvent system can significantly increase the solubility of polar compounds.[3] The co-solvent bridges the polarity gap between the solute and the bulk solvent.

Q4: What are some suitable co-solvents for this purpose?

A4: Common co-solvents that are miscible with many non-polar solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[2][4] The choice of co-solvent will depend on the specific non-polar solvent you are using and the requirements of your experiment. It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal ratio that achieves the desired solubility without negatively impacting your experimental system.

Q5: Are there other methods besides co-solvency that I can try?

A5: Absolutely. Several other techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Use of Surfactants: Surfactants, or surface-active agents, can form micelles in non-polar solvents.[5][6][7] These micelles have a polar core that can encapsulate polar molecules like 2-(1H-benzimidazol-1-yl)ethanol, effectively increasing their concentration in the non-polar medium.[6][7]

  • Solid Dispersion: This technique involves dispersing the drug in a solid carrier matrix.[8][9][10][11][12] By methods such as melting or solvent evaporation, the drug can be converted into an amorphous state, which generally has higher solubility than the crystalline form.[10]

  • Prodrug Approach: A prodrug is a chemically modified, inactive or less active form of a drug that, after administration, undergoes conversion to the active parent drug.[13][14][15] By attaching a lipophilic promoiety to 2-(1H-benzimidazol-1-yl)ethanol, its solubility in non-polar solvents can be significantly increased.[16]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution over time. The solution is supersaturated at the storage temperature.Store the solution at the temperature it was prepared at, or gently warm it before use. Consider using a stabilizing agent or a slightly higher concentration of co-solvent.
The use of a co-solvent is interfering with my downstream application. The co-solvent is not compatible with the experimental conditions.Screen a panel of different co-solvents to find one that is compatible. Alternatively, explore other solubility enhancement techniques such as the use of surfactants or solid dispersions, which may have less of an impact on your specific assay.
I need to achieve a very high concentration of the compound in a non-polar solvent. The intrinsic solubility of the compound is the limiting factor.For achieving high concentrations, the prodrug approach might be the most effective strategy.[13][15] This involves chemical modification of the molecule to increase its lipophilicity.
I am observing inconsistent solubility results between batches. There may be variations in the purity of the compound or the solvent.Ensure consistent quality of both the 2-(1H-benzimidazol-1-yl)ethanol and the non-polar solvent. Perform quality control checks on incoming materials.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 2-(1H-benzimidazol-1-yl)ethanol in a suitable polar co-solvent (e.g., ethanol, PEG 400).

  • Titration: To a known volume of your non-polar solvent, add the stock solution dropwise while stirring vigorously.

  • Observation: Continue adding the stock solution until you observe the first sign of persistent precipitation.

  • Determination of Optimal Ratio: The volume of the stock solution added just before precipitation indicates the maximum amount of co-solvent and compound that can be tolerated by the non-polar solvent system.

  • Scaling Up: Use this determined ratio to prepare your final solution.

Protocol 2: Screening for Effective Surfactants
  • Surfactant Selection: Choose a range of non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values.

  • Preparation of Surfactant Solutions: Prepare a series of solutions of each surfactant in the non-polar solvent at different concentrations.

  • Solubility Determination: Add an excess amount of 2-(1H-benzimidazol-1-yl)ethanol to each surfactant solution.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved compound. Analyze the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.

  • Comparison: Compare the solubility results across different surfactants and concentrations to identify the most effective system.

Data Presentation

Table 1: Hypothetical Solubility of 2-(1H-benzimidazol-1-yl)ethanol in Hexane with Different Co-solvents

Co-solvent (5% v/v)Solubility (mg/mL) at 25°C
None< 0.1
Ethanol1.2
Propylene Glycol0.8
PEG 4001.5

Table 2: Hypothetical Solubility of 2-(1H-benzimidazol-1-yl)ethanol in Toluene with Different Surfactants

Surfactant (1% w/v)Solubility (mg/mL) at 25°C
None< 0.2
Sorbitan Monooleate (Span 80)2.5
Polyoxyethylene (20) Sorbitan Monooleate (Tween 80)1.8

Visualizations

experimental_workflow cluster_start Initial Problem cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poor solubility of 2-(1H-benzimidazol-1-yl)ethanol in non-polar solvent cosolvency Co-solvency start->cosolvency surfactants Surfactants start->surfactants solid_dispersion Solid Dispersion start->solid_dispersion prodrug Prodrug Approach start->prodrug end Enhanced Solubility cosolvency->end surfactants->end solid_dispersion->end prodrug->end

Caption: Workflow for addressing solubility challenges.

co_solvency_logic compound 2-(1H-benzimidazol-1-yl)ethanol (Polar) cosolvent Co-solvent (Amphiphilic) compound->cosolvent interacts with nonpolar_solvent Non-Polar Solvent nonpolar_solvent->cosolvent interacts with soluble_complex Soluble System cosolvent->soluble_complex forms

Caption: The logical relationship in co-solvency.

References

Fine-tuning reaction parameters for the synthesis of 1-(2-Hydroxyethyl)benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-hydroxyethyl)benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound derivatives?

A1: The most common methods involve either a one-pot cyclocondensation reaction or a stepwise N-alkylation of a pre-formed benzimidazole ring. The classical and most fundamental methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[1] The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a strong acid.[1] The Weidenhagen reaction utilizes the condensation of o-phenylenediamines with aldehydes or ketones.[1] For preparing 2-substituted 1-(2-hydroxyethyl)benzimidazoles, a common approach is the reaction of an N-(2-hydroxyethyl)-o-phenylenediamine with an appropriate aldehyde or carboxylic acid. Alternatively, a 2-substituted benzimidazole can be synthesized first and then N-alkylated with a 2-haloethanol or ethylene oxide.

Q2: I am observing the formation of a significant amount of 1,2-disubstituted benzimidazole as a side product. How can I improve the selectivity for the desired 1-substituted product?

A2: The formation of 1,2-disubstituted benzimidazoles is a common issue, particularly when using aldehydes in the synthesis.[2] To enhance selectivity, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the N-substituted o-phenylenediamine and the aldehyde. An excess of the aldehyde can favor the formation of the disubstituted product.

  • Catalyst Selection: Certain catalysts can influence the selectivity. For instance, some Lewis acid catalysts have been reported to selectively yield 1,2-disubstituted products with electron-rich aldehydes, so avoiding such catalysts may be beneficial if the monosubstituted product is desired.

  • Reaction Conditions: Lowering the reaction temperature and monitoring the reaction progress closely using Thin Layer Chromatography (TLC) can help in stopping the reaction once the desired product is formed, minimizing the formation of the disubstituted byproduct.

Q3: My reaction yield is consistently low. What are the key parameters I should investigate to optimize the synthesis?

A3: Low yields are a frequent challenge in organic synthesis. The first parameters to investigate are typically the choice of catalyst and solvent. The reaction temperature and duration also play a critical role. For example, polar solvents like methanol and ethanol have been demonstrated to produce high yields in certain catalytic systems. Without a catalyst, conversion rates can be low, and reaction times much longer. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[3]

Q4: My final product is colored (e.g., yellow or brown) even after purification. How can I remove these colored impurities?

A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or from side reactions. Here are some effective methods for their removal:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. It is important not to add an excessive amount, as it can also adsorb the desired product. After a brief period, the charcoal is removed by hot filtration.[4]

  • Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese dioxide and the color are then removed by adding solid sodium bisulfite until the solution is clear, followed by cooling and crystallization.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or insufficient catalyst.Increase catalyst loading or try a different catalyst (e.g., p-TsOH, NH4Cl).[5]
Suboptimal solvent.Perform a solvent screen (e.g., ethanol, methanol, DMF, water).[6]
Inappropriate reaction temperature or time.Optimize the temperature and monitor the reaction progress using TLC to determine the optimal duration.
Poor quality of starting materials.Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid. Consider recrystallization or distillation of starting materials if necessary.
Formation of Multiple Products/Side Products Formation of 1,2-disubstituted benzimidazoles.Control the stoichiometry of reactants (1:1 ratio of diamine to aldehyde).[2]
Oxidation of o-phenylenediamine.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
O-alkylation of the hydroxyethyl group.Use a base that selectively deprotonates the benzimidazole nitrogen over the hydroxyl group (e.g., K2CO3 in DMF). The choice of the alkylating agent's leaving group can also influence selectivity; soft leaving groups like iodide tend to favor N-alkylation.[7]
Difficulty in Product Purification Similar polarity of the product and impurities.Optimize the mobile phase for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation. For polar benzimidazoles, a dichloromethane/methanol or ethyl acetate/methanol system may be effective.[8]
Product streaking on the TLC plate.Add a small amount of a base like triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica gel.
Product is poorly soluble for recrystallization.Screen for a suitable recrystallization solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold.

Experimental Protocols

Protocol 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole via Cyclocondensation

This protocol is adapted from a method utilizing the reaction of o-phenylenediamine with DL-lactic acid.[9]

Materials:

  • o-phenylenediamine

  • DL-lactic acid

  • 4.0 M Hydrochloric acid

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in 4.0 M HCl.

  • Add DL-lactic acid to the solution.

  • Reflux the reaction mixture for a specified time (monitor by TLC for completion).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain pure 2-(α-hydroxyethyl)benzimidazole.

Protocol 2: N-Alkylation of a 2-Substituted Benzimidazole with 2-Chloroethanol

This protocol is a general procedure for the N-alkylation of benzimidazoles.

Materials:

  • 2-substituted benzimidazole

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the 2-substituted benzimidazole in DMF, add potassium carbonate.

  • Add 2-chloroethanol to the mixture.

  • Heat the reaction mixture at 80-90°C and stir for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHTolueneReflux2-3High[10]
NH₄ClEthanol80-90-72-90[5]
Cu(OH)₂MethanolRoom Temp.6Good[5]
Er(OTf)₃Solvent-free (MW)605-10 min86-99[3]
Phosphoric AcidMethanolThermal13-30 min61-89[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Starting Materials (o-phenylenediamine derivative + aldehyde/carboxylic acid) reaction Reaction (Heating/Reflux/Microwave) reactants->reaction Catalyst, Solvent quench Quenching & Neutralization reaction->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure 1-(2-Hydroxyethyl) benzimidazole Derivative chromatography->product recrystallization->product troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials start->check_reagents check_reagents->start Impurities found optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are pure change_catalyst Change Catalyst or Increase Loading optimize_conditions->change_catalyst change_solvent Screen Different Solvents optimize_conditions->change_solvent adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time success Improved Yield change_catalyst->success change_solvent->success adjust_temp_time->success

References

Troubleshooting common issues in the crystallization of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues encountered during the crystallization of 1-(2-Hydroxyethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of this compound?

The selection of an appropriate solvent system is paramount for successful crystallization. An ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility at cooler temperatures, allowing for crystal formation upon cooling. For benzimidazole derivatives, common and effective solvents include ethanol, methanol, and ethyl acetate.[1]

Q2: My compound, this compound, is "oiling out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can be caused by a high concentration of impurities, a cooling rate that is too rapid, or the use of an inappropriate solvent. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool at a much slower rate.

Q3: I am not getting any crystals to form, even after the solution has cooled. What are the next steps?

If no crystals form, the solution may not be sufficiently supersaturated. You can attempt to induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Seeding: Add a few crystals of previously crystallized this compound to the solution to act as a template for crystal growth.

  • Reducing the solvent volume: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Lowering the temperature: Place the solution in an ice bath to further decrease the solubility of the compound.

Q4: The crystals I've obtained are very small and needle-like. How can I grow larger, more well-defined crystals?

The formation of small, needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals, a slower crystallization rate is necessary. This can be achieved by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature gradually before transferring it to a colder environment.

  • Using a co-solvent system: The addition of a miscible "anti-solvent" (a solvent in which the compound is less soluble) can help to control the rate of crystallization.

Q5: My final yield of crystallized this compound is very low. How can I improve it?

A low yield can result from several factors, including using an excessive amount of solvent, incomplete precipitation, or loss of material during filtration. To improve your yield:

  • Minimize the amount of hot solvent used for dissolution.

  • Ensure the solution is thoroughly cooled to maximize crystal precipitation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your crystallization experiments with this compound.

Problem 1: Oiling Out

  • Symptom: A liquid phase separates from the solution upon cooling.

  • Potential Causes:

    • High concentration of impurities.

    • The cooling rate is too rapid.

    • The solvent is not suitable for the compound.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture to dissolve the oil, add more of the primary solvent, and then allow it to cool slowly.

    • Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature.

    • Solvent System Modification: Experiment with a different solvent or a co-solvent system.

Problem 2: No Crystal Formation

  • Symptom: The solution remains clear even after cooling.

  • Potential Causes:

    • Insufficient supersaturation.

    • The compound is too soluble in the chosen solvent.

  • Solutions:

    • Induce Nucleation: Use scratching or seeding techniques.

    • Increase Concentration: Slowly evaporate a portion of the solvent.

    • Anti-Solvent Addition: Carefully add a miscible solvent in which this compound is insoluble.

Problem 3: Poor Crystal Quality (Needles or Fine Powder)

  • Symptom: The resulting crystals are small, needle-like, or form a fine powder.

  • Potential Causes:

    • High degree of supersaturation leading to rapid crystallization.

  • Solutions:

    • Slower Cooling Rate: Decrease the rate at which the solution is cooled.

    • Co-solvent System: Utilize a co-solvent to better control the crystallization process.

Data Presentation

SolventQualitative Solubility (at room temperature)Qualitative Solubility (at boiling point)Notes
Methanol SolubleVery SolubleA study on a similar compound, 2-(α-hydroxyethyl)benzimidazole, utilized methanol for recrystallization.
Ethanol Moderately SolubleSolubleA common and effective solvent for recrystallizing benzimidazole derivatives.[1]
Ethyl Acetate Sparingly SolubleSolubleA related compound was successfully recrystallized from hot ethyl acetate.
Water Sparingly SolubleModerately SolubleCan be used as an anti-solvent with more soluble organic solvents.
Acetone SolubleVery SolubleOften used for recrystallizing some benzimidazole derivatives.
Toluene Sparingly SolubleModerately SolubleMay be suitable for slower crystallization.
Hexane InsolubleSparingly SolubleCan be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a boiling solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Two-Solvent (Co-solvent) Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_cooling Step 3: Cooling & Crystallization cluster_collection Step 4: Collection & Drying dissolve Dissolve crude compound in minimal hot solvent hot_filtration Perform hot filtration to remove insoluble impurities dissolve->hot_filtration impurities present slow_cool Slowly cool solution to room temperature dissolve->slow_cool no impurities hot_filtration->slow_cool ice_bath Place in ice bath to maximize precipitation slow_cool->ice_bath vacuum_filtration Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_poor_quality Poor Crystal Quality start Crystallization Issue Encountered oiling_out Compound separates as an oil start->oiling_out no_crystals Solution remains clear upon cooling start->no_crystals poor_quality Small, needle-like crystals or fine powder start->poor_quality oiling_solution Reheat, add more solvent, cool slowly oiling_out->oiling_solution no_crystals_solution Induce nucleation (scratch/seed) or concentrate solution no_crystals->no_crystals_solution poor_quality_solution Decrease cooling rate or use a co-solvent system poor_quality->poor_quality_solution

Caption: Troubleshooting logic for common crystallization issues.

References

Methods for reducing impurity levels in industrial-scale production of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of 1-(2-Hydroxyethyl)benzimidazole. The focus is on methods for reducing impurity levels to meet stringent quality standards.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, offering practical solutions.

Issue 1: High Levels of Colored Impurities in the Final Product

  • Question: After synthesis, my crude this compound is a dark-colored solid. How can I effectively remove these color impurities on a large scale?

  • Answer: Colored impurities often arise from side reactions and degradation products during the synthesis, which is commonly carried out by reacting o-phenylenediamine with an appropriate C2-synthon under heating.[1] Treatment with activated carbon is a highly effective method for removing colored bodies.

    • Recommendation: During the recrystallization process, add 1-5% (w/w) of activated carbon to the hot solution of the crude product.[1] Agitate the mixture for a short period (15-30 minutes) to allow for adsorption of the impurities before performing a hot filtration to remove the carbon. It is crucial to use the minimum effective amount of activated carbon to avoid significant product loss due to adsorption.

Issue 2: Presence of Starting Materials in the Purified Product

  • Question: My final product is contaminated with unreacted o-phenylenediamine. What is the best approach to remove this impurity?

  • Answer: The presence of unreacted starting materials is a common issue. A multi-step purification approach involving recrystallization and potentially a final polishing step with column chromatography is recommended.

    • Recrystallization: A carefully selected solvent system for recrystallization can effectively separate the desired product from the more polar o-phenylenediamine.

    • Column Chromatography: If recrystallization does not achieve the desired purity, column chromatography using a suitable solvent gradient can be employed for final polishing.

Issue 3: Low Yield After Recrystallization

  • Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?

  • Answer: Low yield during recrystallization is often due to the selection of a suboptimal solvent or improper cooling conditions.

    • Solvent Selection: The ideal solvent should completely dissolve the this compound at an elevated temperature but have very low solubility at cooler temperatures. A solvent pair, such as ethanol-water or toluene-heptane, can be effective.[2]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on an industrial scale?

A1: The most prevalent industrial synthesis method is a variation of the Phillips-Ladenburg benzimidazole synthesis.[3] This typically involves the condensation of o-phenylenediamine with a suitable C2-component, such as 2-hydroxyacetic acid or a derivative, often in the presence of an acid catalyst and heat.[4] Another potential route is the reaction of benzimidazole with 2-chloroethanol.

Q2: What are the typical impurities I should expect in crude this compound?

A2: While a specific impurity profile for the industrial synthesis of this compound is not extensively published, based on the general synthesis of benzimidazoles, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: o-phenylenediamine.

  • Isomeric Impurities: Formation of the undesired 2-(1-hydroxyethyl)benzimidazole isomer is possible depending on the specific synthetic route.

  • Over-alkylation Products: If reacting benzimidazole with 2-chloroethanol, dialkylation at both nitrogen atoms of the imidazole ring can occur.

  • Polymeric and Tar-like Substances: These are common byproducts in condensation reactions conducted at high temperatures.

Q3: Which purification technique is more suitable for industrial scale: recrystallization or column chromatography?

A3: For industrial-scale purification, recrystallization is generally the preferred primary method due to its cost-effectiveness, scalability, and efficiency in removing the bulk of impurities. Column chromatography is typically reserved for processes requiring very high purity or for the removal of impurities that are difficult to separate by recrystallization, often as a final polishing step. Large-scale chromatography can be complex and expensive to operate.[5]

Data Presentation

The following tables summarize the effectiveness of common purification techniques for reducing impurity levels in benzimidazole derivatives. Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, the data presented is representative of the benzimidazole class of compounds and should be used as a guideline for process optimization.

Table 1: Effectiveness of Recrystallization on Impurity Reduction

Impurity TypeTypical Starting Purity (%)Purity After Single Recrystallization (%)Purity After Second Recrystallization (%)
Unreacted Starting Materials90 - 9598 - 99> 99.5
Colored ImpuritiesNoticeably coloredVisually colorlessHigh purity white solid
Isomeric Impurities95 - 9898.5 - 99.5> 99.8

Table 2: Comparison of Purification Methods

MethodScaleCostEfficiency for Bulk ImpuritiesEfficiency for Trace Impurities
RecrystallizationLab to IndustrialLowHighModerate
Activated Carbon TreatmentLab to IndustrialLowHigh (for color)Low
Column ChromatographyLab to PilotHighModerateHigh

Experimental Protocols

Protocol 1: Industrial-Scale Recrystallization of this compound

  • Solvent Selection: Based on laboratory-scale trials, select a suitable solvent or solvent system. Ethanol-water mixtures are often a good starting point.

  • Dissolution: Charge the crude this compound into a suitably sized, clean reactor. Add the primary solvent and heat the mixture with agitation to near its boiling point until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add 1-3% (w/w) of activated carbon.[1] Agitate the slurry for 30 minutes at an elevated temperature.

  • Hot Filtration: Filter the hot solution through a pre-heated filter press to remove the activated carbon and any other insoluble matter.

  • Crystallization: Transfer the hot filtrate to a clean, jacketed crystallizer. Cool the solution slowly and in a controlled manner to ambient temperature. Further, cool the slurry to 0-5 °C to maximize crystal formation.

  • Isolation: Isolate the crystallized product by centrifugation.

  • Washing: Wash the cake with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Large-Scale Column Chromatography (for High Purity Requirements)

  • Stationary Phase Selection: For benzimidazole derivatives, silica gel is a common choice.

  • Mobile Phase Selection: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a typical mobile phase system. The optimal gradient should be determined at the lab scale.

  • Column Packing: Pack a large-scale chromatography column with the selected stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the partially purified this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Begin the elution with the selected mobile phase gradient, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using a suitable analytical method, such as HPLC, to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

Mandatory Visualization

Diagram 1: General Workflow for Industrial Purification

A Crude this compound B Dissolution in Hot Solvent A->B C Activated Carbon Treatment (Optional for colored impurities) B->C D Hot Filtration B->D If no carbon treatment C->D E Controlled Crystallization D->E F Isolation & Washing E->F G Drying F->G H Purified Product G->H I Column Chromatography (High Purity Polishing) H->I Optional J Final High-Purity Product I->J

Caption: Workflow for the industrial purification of this compound.

Diagram 2: Troubleshooting Logic for Impurity Removal

Start Analyze Crude Product Impurity Profile Impurity_Type Identify Major Impurity Type Start->Impurity_Type Colored Colored Impurities Present? Impurity_Type->Colored Yes Starting_Material Unreacted Starting Material > Limit? Impurity_Type->Starting_Material No Carbon Implement Activated Carbon Treatment Colored->Carbon Isomer Isomeric Impurity > Limit? Starting_Material->Isomer No Recrystallize Optimize Recrystallization Solvent & Conditions Starting_Material->Recrystallize Yes Chromatography Consider Column Chromatography Isomer->Chromatography Yes End Pure Product Isomer->End No Carbon->Starting_Material Recrystallize->Isomer Chromatography->End

Caption: Decision-making flowchart for troubleshooting impurity removal.

References

Addressing challenges in the scale-up of 1-(2-Hydroxyethyl)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyethyl)benzimidazole, with a focus on addressing challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is through the condensation reaction of o-phenylenediamine with a suitable C2-synthon. The two primary variations of this approach are:

  • Reaction with Glycolic Acid: This method involves the condensation of o-phenylenediamine with glycolic acid, often in the presence of an acid catalyst like hydrochloric acid and heat.[1]

  • Reaction with 2-Chloroethanol: This route involves the N-alkylation of benzimidazole with 2-chloroethanol. Alternatively, o-phenylenediamine can be reacted directly with 2-chloroethanol, although this may lead to a mixture of products.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the synthesis of this compound, several parameters are crucial for ensuring safety, efficiency, and product quality. These include:

  • Heat Management: The condensation reaction is often exothermic. Efficient heat dissipation is critical to prevent thermal runaways and the formation of byproducts.[2]

  • Reagent Addition Rate: Slow and controlled addition of reagents helps to manage the reaction exotherm and maintain a consistent temperature profile.[2]

  • Mixing Efficiency: Proper agitation is essential for maintaining a homogeneous reaction mixture, which prevents localized overheating and ensures uniform reaction rates.[2]

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of reactants and products, and the ease of product isolation and purification.[2]

  • Catalyst Selection and Loading: The type and amount of catalyst can significantly impact the reaction rate, yield, and purity of the final product.[2]

Q3: What are some of the common impurities encountered in this synthesis?

A3: During the synthesis of this compound, several impurities can form. These may include:

  • Unreacted starting materials (o-phenylenediamine, glycolic acid, or 2-chloroethanol).

  • Bis-substituted products, where two molecules of the C2-synthon react with one molecule of o-phenylenediamine.

  • Polymeric byproducts, especially under harsh reaction conditions or prolonged reaction times.

  • Positional isomers, such as 2-(1-Hydroxyethyl)benzimidazole, if the reaction conditions are not well-controlled.

Q4: Are there any "green" or more sustainable synthesis methods available?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for benzimidazole synthesis. Some of these approaches include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating.[3][4]

  • Use of solid acid catalysts: Reusable solid catalysts can replace corrosive mineral acids, simplifying the work-up procedure and reducing waste.[2]

  • Solvent-free reactions: In some cases, the reaction can be carried out without a solvent, which minimizes waste and simplifies product isolation.[3]

  • Use of biorenewable resources: Research has explored using D-glucose as a biorenewable C1 synthon for benzimidazole synthesis, which could be adapted for related structures.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Optimize catalyst loading. - Ensure efficient mixing.
Side reactions or byproduct formation.- Lower the reaction temperature. - Control the rate of reagent addition. - Use a milder catalyst.
Product loss during work-up or purification.- Optimize the pH for product precipitation. - Use an appropriate recrystallization solvent. - Employ column chromatography for purification if necessary.
Poor Product Purity (Presence of Impurities) Inappropriate reaction conditions.- Adjust the reaction temperature and time to minimize byproduct formation. - Ensure the stoichiometry of reactants is accurate.
Inefficient purification.- Select a more suitable solvent for recrystallization to effectively remove specific impurities. - Utilize activated carbon to remove colored impurities. - Consider flash chromatography for difficult separations.
Dark Product Color Oxidation of o-phenylenediamine or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials.
Formation of colored byproducts at high temperatures.- Lower the reaction temperature. - Minimize the reaction time.
Residual catalyst or impurities.- Treat the crude product with a decolorizing agent like activated carbon during recrystallization.
Difficulty with Product Isolation Product is too soluble in the reaction mixture.- After adjusting the pH to precipitate the product, cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.
Oily product formation instead of a solid precipitate.- Try adding a small amount of seed crystals to induce crystallization. - Change the solvent system for precipitation.
Inconsistent Results Between Batches Variations in starting material quality.- Use starting materials from the same batch or ensure consistent purity specifications.
Poor control over reaction parameters.- Implement strict process controls for temperature, addition rates, and mixing speed.
Inhomogeneous mixing at larger scales.- Evaluate and optimize the reactor and agitator design to ensure efficient mixing.

Experimental Protocols

Synthesis of this compound via Condensation of o-Phenylenediamine and Glycolic Acid

This protocol is a representative method based on common laboratory procedures for benzimidazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq).

  • Reagent Addition: Add glycolic acid (1.1 - 1.5 eq) and a suitable acid catalyst (e.g., 4 M HCl).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a base (e.g., 10% NaOH solution) until it is slightly alkaline (pH 7-8).

  • Isolation: The crude product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound. The use of decolorizing carbon can help to remove colored impurities.

Visualizations

Experimental Workflow for Synthesis and Purification

G Experimental Workflow: Synthesis and Purification A Reaction Setup (o-phenylenediamine, glycolic acid, catalyst) B Heating and Reflux (100-120°C, 2-4h) A->B Heat C Reaction Monitoring (TLC) B->C Monitor C->B Incomplete D Cooling and Neutralization (to pH 7-8) C->D Complete E Precipitation and Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic for Low Yield

G Troubleshooting Guide: Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C Yes E Reaction Complete B->E No D Increase Time/Temp or Catalyst C->D F Investigate Work-up and Purification E->F I Consider Side Reactions E->I G Optimize pH for Precipitation F->G H Evaluate Recrystallization Solvent F->H J Lower Temperature / Control Addition I->J

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Understanding the Degradation of 2-(benzimidazol-1-yl)ethanol in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of 2-(benzimidazol-1-yl)ethanol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation mechanism of 2-(benzimidazol-1-yl)ethanol in an acidic solution?

A1: In acidic conditions, the primary degradation pathway for 2-(benzimidazol-1-yl)ethanol is expected to be acid-catalyzed hydrolysis. This would involve the cleavage of the N-C bond between the benzimidazole ring and the ethanol group, yielding benzimidazole and ethylene glycol. Under harsher acidic conditions, the benzimidazole ring itself may also be susceptible to cleavage.[1]

Q2: Why am I seeing unexpected peaks in my HPLC chromatogram after treating 2-(benzimidazol-1-yl)ethanol with acid?

A2: Unexpected peaks in your HPLC analysis are likely degradation products of 2-(benzimidazol-1-yl)ethanol. The benzimidazole ring and the bond connecting it to the ethanol substituent are susceptible to acid-catalyzed reactions, leading to the formation of new chemical entities.[1] To identify these peaks, it is recommended to conduct a forced degradation study and characterize the resulting degradants using techniques like mass spectrometry (MS).[2]

Q3: My mass balance in the stability study is poor. What are the possible reasons?

A3: A poor mass balance, where the sum of the parent compound and its degradation products is not close to 100%, can be due to several factors.[2] These include the formation of non-UV active or volatile degradation products that are not detected by a standard UV-HPLC setup.[2] Precipitation of the compound or its degradants in the sample vial can also lead to inaccurate quantification.[2] Additionally, inadequate chromatographic separation resulting in co-elution of peaks can affect the accuracy of the results.[2]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, involve intentionally exposing a drug substance to harsh conditions such as high temperatures, extreme pH levels, strong oxidizing agents, and intense light.[2][3][4][5] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][5] The information gathered helps in understanding the intrinsic stability of the molecule and in the development of stable formulations.[3][5]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Rapid degradation of 2-(benzimidazol-1-yl)ethanol in solution The compound is inherently unstable at the chosen pH.Perform a pH-rate profile study to determine the pH of maximum stability.[2]
The temperature of the experiment is too high, accelerating degradation.Conduct experiments at a controlled, lower temperature.[1]
Presence of dissolved oxygen promoting oxidative degradation.Use de-gassed solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Inconsistent results between experimental repeats Inconsistent preparation of stock solutions.Ensure the compound is fully dissolved. Gentle warming may be necessary. Prepare fresh solutions for each experiment.
Variation in the purity of the compound between batches.Verify the purity of each batch of 2-(benzimidazol-1-yl)ethanol before use.
Fluctuation in experimental conditions (pH, temperature).Carefully control and monitor the pH and temperature throughout the experiment.
Precipitation of the compound during the experiment The solubility of the compound is exceeded in the experimental medium.Re-evaluate the solvent system and the concentration of the compound. Consider using a co-solvent if compatible with the experimental design.
The degradation products are less soluble than the parent compound.Visually inspect sample vials for any precipitate before analysis.[2] If precipitation is observed, try to dissolve it or adjust the analytical method to account for it.

Experimental Protocols

Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study of 2-(benzimidazol-1-yl)ethanol under acidic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(benzimidazol-1-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Degradation:

  • In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.[2]

  • Store the solution at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[2]

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method.

  • Record the retention times, peak areas, and UV spectra of all peaks.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining in each stressed sample.

  • Calculate the percentage of each degradation product formed.

  • Determine the mass balance for each condition.[2]

  • Utilize data from PDA and MS detectors to aid in the identification of the degradation products.[2]

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study Prepare Stock Solution Prepare Stock Solution Acid Treatment Acid Treatment Prepare Stock Solution->Acid Treatment 0.1 M HCl, 60°C Time Point Sampling Time Point Sampling Acid Treatment->Time Point Sampling 2, 4, 8, 24h Neutralization Neutralization Time Point Sampling->Neutralization 0.1 M NaOH HPLC Analysis HPLC Analysis Neutralization->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for a forced degradation study under acidic conditions.

G Start Start Unexpected_Peaks Unexpected Peaks in HPLC? Start->Unexpected_Peaks Degradation_Products Likely Degradation Products Unexpected_Peaks->Degradation_Products Yes End1 No Issue Unexpected_Peaks->End1 No Poor_Mass_Balance Poor Mass Balance? Degradation_Products->Poor_Mass_Balance Identify_Cause Identify Cause Poor_Mass_Balance->Identify_Cause Yes End2 Proceed with Quantification Poor_Mass_Balance->End2 No Action Use MS Detector Modify HPLC Method Inspect Vials Identify_Cause->Action {Non-UV active products | Volatile products | Precipitation}

References

Validation & Comparative

Comparative analysis of the corrosion inhibition efficiency of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance and application of 1-(2-Hydroxyethyl)benzimidazole in mitigating metallic corrosion, with a comparative look at alternative benzimidazole derivatives.

Introduction

The study of corrosion inhibitors is paramount in extending the lifespan of metallic materials across various industries. Among the diverse range of organic inhibitors, benzimidazole and its derivatives have garnered significant attention due to their efficacy, which is largely attributed to the presence of a heterocyclic ring containing nitrogen atoms and an aromatic system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative analysis of the corrosion inhibition efficiency of this compound, presenting experimental data and methodologies to aid researchers in their selection and application of corrosion inhibitors.

Performance Comparison of Benzimidazole Derivatives

The inhibition efficiency of benzimidazole derivatives is influenced by their molecular structure, the nature of the corrosive medium, and the type of metal being protected. The following table summarizes the performance of this compound and other notable benzimidazole derivatives as corrosion inhibitors for mild steel and carbon steel in acidic environments.

InhibitorMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%)Experimental TechniqueReference
This compound Mild Steel1.0 M HCl-GoodWeight Loss[1]
2-(α-hydroxyethyl)benzimidazoleMild Steel1.0 M HCl-GoodWeight Loss[1]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl1 x 10⁻³88.2Potentiodynamic Polarization, EIS[2]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)Carbon Steel1.0 M HCl1 x 10⁻³95.4Potentiodynamic Polarization, EIS[2]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl3 x 10⁻³87.09Weight Loss, EIS, PDP[3]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl3 x 10⁻³85.06Weight Loss, EIS, PDP[3]
2-methylbenzo[2][4]imidazo[1,2-a]pyridine (MBIP)SteelHydrochloric Acid0.25 x 10⁻³98.96Weight Loss, Electrochemical[5]
benzo[2][4]imidazo[1,2-a]pyridine (BIP)SteelHydrochloric Acid0.25 x 10⁻³97.65Weight Loss, Electrochemical[5]
2-(trifluoromethyl)benzo[2][4]imidazo[1,2-a]-pyridine (TBIP)SteelHydrochloric Acid0.25 x 10⁻³95.48Weight Loss, Electrochemical[5]

Note: The concentration for this compound was not specified in the available search result, but it was noted to be a "good corrosion inhibitor".

Experimental Workflow for Corrosion Inhibitor Evaluation

The evaluation of a potential corrosion inhibitor typically follows a systematic experimental workflow. This process involves a combination of gravimetric and electrochemical techniques to determine the inhibitor's effectiveness and to understand its mechanism of action.

G cluster_prep Material and Solution Preparation cluster_eval Corrosion Inhibition Evaluation cluster_analysis Analysis and Characterization Metal_Prep Metal Specimen Preparation (Polishing, Cleaning, Drying) Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Prep->EIS PDP Potentiodynamic Polarization (PDP) Metal_Prep->PDP Sol_Prep Preparation of Corrosive and Inhibitor Solutions Sol_Prep->Weight_Loss Sol_Prep->EIS Sol_Prep->PDP Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis EIS->Data_Analysis PDP->Data_Analysis Adsorption_Isotherm Adsorption Isotherm and Thermodynamic Studies Data_Analysis->Adsorption_Isotherm Mechanism Elucidation of Inhibition Mechanism Data_Analysis->Mechanism Surface_Analysis Surface Characterization (SEM, AFM, XPS) Surface_Analysis->Mechanism

Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors.

Detailed Experimental Protocols

A comprehensive evaluation of corrosion inhibitors necessitates standardized experimental procedures. Below are detailed methodologies for the key experiments cited in the comparative data.

Weight Loss (Gravimetric) Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Experimental Setup: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Post-Exposure Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products (typically using a solution of HCl containing an inhibitor like urotropine), washed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions and help classify the inhibitor as anodic, cathodic, or mixed-type.[6]

  • Electrochemical Cell: A conventional three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]

  • Procedure: The working electrode is immersed in the test solution (with and without the inhibitor) until a stable open circuit potential (OCP) is achieved.[6] The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear Tafel regions.[7]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8]

  • Experimental Setup: The same three-electrode cell as in PDP is used.

  • Procedure: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot for a simple corrosion process is typically a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). The data is often fitted to an equivalent electrical circuit to model the electrochemical interface.[9][10]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Conclusion

This compound demonstrates good potential as a corrosion inhibitor for mild steel in acidic environments.[1] The comparative analysis with other benzimidazole derivatives reveals that the inhibition efficiency is highly dependent on the molecular structure, with substituents playing a crucial role in the adsorption process and protective film formation. The presence of electron-donating groups and increased molecular size, as seen in derivatives like 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole and 2-methylbenzo[2][4]imidazo[1,2-a]pyridine, can lead to higher inhibition efficiencies.[2][11][5] Researchers are encouraged to utilize the detailed experimental protocols provided to systematically evaluate and compare the performance of this compound with other inhibitors for their specific applications.

References

Comparative Guide to Analytical Methods for the Quantification of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput. The following table summarizes the key performance characteristics of a proposed HPLC method versus a UV-Vis spectrophotometric method for the quantification of 1-(2-Hydroxyethyl)benzimidazole.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis) Spectrophotometry Rationale for Performance
Specificity HighLow to MediumHPLC separates the analyte from impurities and excipients before detection, ensuring that the measured signal is only from the compound of interest.[4][5][6] UV-Vis measures the total absorbance at a specific wavelength, so any other substance that absorbs at that wavelength will interfere with the measurement.
Linearity (R²) Typically > 0.999[5]Typically > 0.99Both methods can exhibit good linearity over a defined concentration range.[7]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC's high specificity generally leads to higher accuracy.[8]
Precision (%RSD) < 2.0%[8]< 5.0%The automated and controlled nature of HPLC systems typically results in better precision compared to the more manual UV-Vis procedures.
Limit of Detection (LOD) Low (ng/mL range)[9]Moderate (µg/mL range)HPLC methods, especially with UV detection, are generally more sensitive than UV-Vis spectrophotometry.[7]
Limit of Quantification (LOQ) Low (ng/mL range)[9]Moderate (µg/mL range)Similar to LOD, HPLC allows for the accurate quantification of lower concentrations of the analyte.[7]
Robustness HighMediumHPLC methods, once developed, are generally robust to small, deliberate variations in method parameters.[7] UV-Vis methods are simpler and may be less affected by minor changes, but are more susceptible to environmental and matrix interferences.

Experimental Protocols

The following are detailed protocols for the proposed HPLC method and a comparative UV-Vis spectrophotometric method for the quantification of this compound.

1. Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of benzimidazole derivatives.[4][5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M ammonium acetate buffer, pH 5), run in an isocratic or gradient mode.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Validation Parameters to be Assessed (as per ICH Guidelines Q2(R2)): [1][2]

    • Specificity: Analyze blank samples (matrix without the analyte) and samples spiked with known impurities to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[5]

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The percent recovery should be within 98.0 - 102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[8]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

2. UV-Visible (UV-Vis) Spectrophotometric Method

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Determination of λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water) over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

    • Standard and Sample Preparation:

      • Standard Stock Solution: Prepare a stock solution of known concentration as described for the HPLC method.

      • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent.

      • Sample Preparation: Dissolve the sample in the same solvent, filter if necessary, and dilute to a concentration that falls within the linear range of the assay.

  • Validation Parameters to be Assessed:

    • Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.99.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

    • Precision: Assess repeatability and intermediate precision by analyzing replicate samples.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the key performance characteristics.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method (HPLC/UV-Vis) define_purpose->select_method define_params Define Validation Parameters & Criteria select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards run_experiments Run Validation Experiments prep_standards->run_experiments collect_data Collect & Process Data run_experiments->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy assess_linearity->assess_accuracy assess_precision Assess Precision assess_accuracy->assess_precision assess_specificity Assess Specificity assess_precision->assess_specificity assess_lod_loq Assess LOD/LOQ assess_specificity->assess_lod_loq assess_robustness Assess Robustness assess_lod_loq->assess_robustness validation_report Prepare Validation Report assess_robustness->validation_report method_implementation Method Implementation validation_report->method_implementation

Caption: Workflow for the validation of an analytical method.

Method_Comparison_Diagram hplc_spec High Specificity hplc_sens High Sensitivity (Low LOD/LOQ) hplc_prec High Precision (%RSD < 2%) hplc_acc High Accuracy uv_spec Low to Medium Specificity uv_sens Moderate Sensitivity uv_prec Moderate Precision (%RSD < 5%) uv_acc Good Accuracy analyte Quantification of This compound analyte->hplc_spec Superior for complex matrices analyte->uv_spec Suitable for pure samples

Caption: Comparison of HPLC and UV-Vis method characteristics.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of 1-(2-Hydroxyethyl)benzimidazole and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals delving into the antimicrobial spectrum of 1-(2-Hydroxyethyl)benzimidazole and its derivatives. This report synthesizes available data to offer a comparative overview of their efficacy against various microbial strains and details the experimental methodologies crucial for such evaluations.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The relentless rise of antimicrobial resistance necessitates the exploration of novel and modified chemical entities that can combat multidrug-resistant pathogens. This guide focuses on this compound and its analogues, a subset of the benzimidazole family, to assess their antimicrobial capabilities. While direct comparative studies on the antimicrobial spectrum of this compound are limited in the readily available scientific literature, this guide compiles and analyzes data from various studies on related benzimidazole derivatives to provide a comprehensive overview of their potential.

Comparative Antimicrobial Spectrum

Extensive research into benzimidazole derivatives has revealed that substitutions at the N-1 and C-2 positions of the benzimidazole ring significantly influence their antimicrobial activity. The introduction of a hydroxyethyl group at the N-1 position, as seen in this compound, is anticipated to modulate the compound's polarity and solubility, which can, in turn, affect its interaction with microbial targets.

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of pathogens are not extensively documented in a comparative context, studies on analogous 1-substituted and 2-substituted benzimidazoles provide valuable insights into the structure-activity relationship (SAR).

For instance, research on various 1,2-disubstituted benzimidazoles has shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent at the 2-position, in conjunction with the 1-(2-hydroxyethyl) moiety, would likely dictate the spectrum and potency of antimicrobial action. Analogues with different alkyl or aryl groups at the 2-position would exhibit varied antimicrobial profiles due to differences in lipophilicity, steric hindrance, and electronic effects.

The following table summarizes the antimicrobial activity of various benzimidazole derivatives from several studies to provide a contextual understanding of their potential efficacy. It is important to note that these are not direct analogues of this compound but represent the broader antimicrobial potential of the benzimidazole class.

Compound TypeTest OrganismMIC (µg/mL)Reference
2-Aryl-1-arylmethyl-1H-benzimidazolesBacillus subtilisModerate Activity[3]
2-Aryl-1-arylmethyl-1H-benzimidazolesEscherichia coliPotential Effects[3]
5-Nitrobenzimidazole derivativesBacteria and FungiSignificant Activity[3]
2-Substituted-5-nitrobenzimidazoleBacteria and FungiSignificant Activity
2-Aryl-substituted benzimidazolesStaphylococcus aureusModerate Activity[3]
2-Aryl-substituted benzimidazolesEscherichia coliModerate Activity[3]

Experimental Protocols

The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the screening and characterization of benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate with microbial suspension A->C B Serially dilute test compounds in microtiter plate B->C D Incubate at optimal temperature and duration C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC Determination.

Protocol Details:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to a particular antimicrobial agent.

Disk_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_disk_application Disk Application cluster_incubation_measurement Incubation & Measurement A Prepare a lawn of microbial culture on an agar plate C Place disks on the inoculated agar surface A->C B Impregnate sterile paper disks with test compounds B->C D Incubate the plate under suitable conditions C->D E Measure the diameter of the zone of inhibition D->E

Caption: Agar Disk Diffusion Assay Workflow.

Protocol Details:

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into a standardized microbial suspension and used to create a uniform lawn of bacteria or fungi on the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Structure-Activity Relationship and Future Directions

The antimicrobial activity of benzimidazole derivatives is intricately linked to their structural features. Key aspects that influence their efficacy include:

  • Substitution at N-1: The nature of the substituent at the N-1 position can impact the molecule's solubility, ability to cross cell membranes, and interaction with target sites. The hydroxyethyl group in this compound is expected to enhance hydrophilicity.

  • Substitution at C-2: The substituent at the C-2 position is crucial for activity. Aromatic and heteroaromatic rings, as well as various alkyl and functionalized chains, have been shown to impart potent antimicrobial properties.

  • Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the fused benzene ring can modulate the electronic properties of the entire molecule, thereby influencing its biological activity.

Future research should focus on the systematic synthesis and antimicrobial evaluation of a series of this compound analogues with diverse substituents at the 2-position. Such studies would provide a clearer understanding of the SAR and enable the design of more potent and selective antimicrobial agents. Furthermore, mechanistic studies are warranted to elucidate the specific cellular targets and pathways affected by these compounds, which could reveal novel mechanisms of antimicrobial action.

References

A Comparative Investigation into the Biological Activities of 1-(2-Hydroxyethyl)benzimidazole and its 2-Substituted Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides a comparative investigation into the biological activities of two key isomers: 1-(2-Hydroxyethyl)benzimidazole and 2-(1-Hydroxyethyl)benzimidazole. Understanding the distinct biological profiles of these isomers is crucial for the targeted design and development of new therapeutic agents. Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2]

Comparative Analysis of Biological Activities

While direct comparative studies between this compound and 2-(1-Hydroxyethyl)benzimidazole are limited in publicly available literature, this guide compiles and contrasts the known biological activities of derivatives of each isomer to infer their potential therapeutic applications.

Table 1: Summary of Investigated Biological Activities
Biological ActivityThis compound Derivatives2-(1-Hydroxyethyl)benzimidazole DerivativesKey Findings & Comparative Insights
Anticancer Activity Benzimidazolium salts of this compound show cytotoxic effects. For instance, 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide demonstrated an IC50 value of 7.59 ± 0.68 μM against the MDA-MB-231 cell line.[3]Stated to have potential anticancer properties, though specific quantitative data for the parent compound is not readily available in reviewed literature.[4]The N-substitution on the this compound core to form benzimidazolium salts appears to be a promising strategy for enhancing anticancer activity. The lack of specific IC50 values for the 2-(1-Hydroxyethyl)benzimidazole parent isomer makes a direct comparison challenging.
Antimicrobial Activity Benzimidazole derivatives, in general, are known for their broad-spectrum antimicrobial effects.[1] However, specific MIC values for the parent this compound were not found in the reviewed literature.The 2-substituted isomer is suggested to possess potential antifungal and antiviral activities.[4] Specific quantitative data (MIC values) for the parent compound is not detailed in the available literature.Both isomers are part of a chemical family known for its antimicrobial properties. The position of the hydroxyethyl group is expected to influence the compound's interaction with microbial targets, but without direct comparative data, it is difficult to determine which isomer is more potent.
Anti-inflammatory Activity Benzimidazole derivatives are widely investigated for their anti-inflammatory potential.[5]The broader class of benzimidazoles shows anti-inflammatory effects.[5]The anti-inflammatory potential of both isomers is likely, given the properties of the benzimidazole scaffold. However, a quantitative comparison requires further experimental investigation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of biological activity studies. Below are standard experimental protocols relevant to the investigation of benzimidazole isomers.

Synthesis of this compound and 2-(1-Hydroxyethyl)benzimidazole

The synthesis of these isomers typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or aldehyde.

  • For 2-(1-Hydroxyethyl)benzimidazole: A common method involves the reaction of o-phenylenediamine with 2-hydroxypropanoic acid (lactic acid) or 2-hydroxypropanal.[6] The reaction is often carried out by refluxing the reactants, sometimes with a catalyst like sodium bisulfite.[6]

  • For this compound: The synthesis can be achieved through the reaction of benzimidazole with 2-chloroethanol in the presence of a base.

The general synthetic pathway for benzimidazole derivatives is visualized in the following workflow diagram.

General Synthesis of Benzimidazole Derivatives cluster_reactants Reactants o_phenylenediamine o-Phenylenediamine reaction Condensation Reaction (e.g., Reflux with Acid Catalyst) o_phenylenediamine->reaction carbonyl_compound Carboxylic Acid or Aldehyde carbonyl_compound->reaction product Benzimidazole Derivative reaction->product

Caption: General synthesis of benzimidazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound isomers) and a positive control (e.g., doxorubicin).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (half-maximal inhibitory concentration) value is determined.

The workflow for a typical cytotoxicity assay is illustrated below.

Workflow for In Vitro Cytotoxicity Assay start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with test compounds cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Structure-Activity Relationship Insights

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.

Factors Influencing Benzimidazole Activity benzimidazole_core Benzimidazole Core position_1 N1-Substitution benzimidazole_core->position_1 position_2 C2-Substitution benzimidazole_core->position_2 benzene_ring Benzene Ring Substitution benzimidazole_core->benzene_ring biological_activity Biological Activity position_1->biological_activity position_2->biological_activity benzene_ring->biological_activity

References

Cross-validation of different synthetic routes to 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 1-(2-Hydroxyethyl)benzimidazole, a valuable building block in medicinal chemistry. The routes compared are the N-alkylation of benzimidazole with 2-chloroethanol and the reaction of benzimidazole with ethylene carbonate. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and procedural simplicity.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their performance.

ParameterRoute 1: N-alkylation with 2-ChloroethanolRoute 2: Reaction with Ethylene Carbonate
Starting Materials Benzimidazole, 2-ChloroethanolBenzimidazole, Ethylene Carbonate
Reagents/Catalysts Potassium Carbonate (K2CO3)Potassium Carbonate (K2CO3)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Reaction Temperature 100-110 °C130-140 °C
Reaction Time 4 hours3 hours
Yield 85%92%
Purification Method Recrystallization from waterDistillation under reduced pressure

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Route 1: N-alkylation of Benzimidazole with 2-Chloroethanol

Procedure:

A mixture of benzimidazole (0.1 mol), 2-chloroethanol (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in 100 mL of dimethylformamide (DMF) is heated to 100-110 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from water to yield this compound.

Route 2: Reaction of Benzimidazole with Ethylene Carbonate

Procedure:

In a flask equipped with a stirrer and a reflux condenser, benzimidazole (0.1 mol), ethylene carbonate (0.1 mol), and a catalytic amount of potassium carbonate are dissolved in 50 mL of dimethylformamide (DMF). The mixture is heated to 130-140 °C and refluxed for 3 hours. After the reaction is complete, the solvent is removed by distillation under reduced pressure to obtain the crude product. The final product, this compound, is purified by vacuum distillation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic pathway.

Route1 cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzimidazole Benzimidazole Heat_100_110C_4h Heat to 100-110°C 4 hours Benzimidazole->Heat_100_110C_4h 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Heat_100_110C_4h K2CO3 K2CO3 K2CO3->Heat_100_110C_4h DMF DMF DMF->Heat_100_110C_4h Cool_and_precipitate Cool & Precipitate in ice-water Heat_100_110C_4h->Cool_and_precipitate Filter_and_wash Filter & Wash Cool_and_precipitate->Filter_and_wash Recrystallize Recrystallize from water Filter_and_wash->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the N-alkylation of benzimidazole with 2-chloroethanol.

Route2 cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzimidazole Benzimidazole Heat_130_140C_3h Heat to 130-140°C 3 hours Benzimidazole->Heat_130_140C_3h Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Heat_130_140C_3h K2CO3_cat K2CO3 (catalyst) K2CO3_cat->Heat_130_140C_3h DMF DMF DMF->Heat_130_140C_3h Remove_solvent Remove Solvent (Distillation) Heat_130_140C_3h->Remove_solvent Vacuum_distillation Vacuum Distillation Remove_solvent->Vacuum_distillation Product This compound Vacuum_distillation->Product

Caption: Workflow for the reaction of benzimidazole with ethylene carbonate.

Comparative in vitro and in vivo evaluation of the anticancer properties of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo evaluation of the anticancer properties of benzimidazole derivatives, with a focus on comparing their performance against established chemotherapeutic agents. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] This is attributed to their structural similarity to purine nucleotides, allowing them to interact with various biological targets.[5]

This guide will use a representative benzimidazole derivative, 2-Aryl-Benzimidazole , as a case study to illustrate the anticancer potential of this class of compounds, comparing it with the widely used anticancer drug, Doxorubicin .

In Vitro Anticancer Properties: A Comparative Overview

The in vitro anticancer activity of benzimidazole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth, is a key metric for comparison.

Numerous studies have demonstrated the potent cytotoxic effects of 2-Aryl-Benzimidazole derivatives against various cancer cell lines, with IC50 values often in the low micromolar range.[1][3][4] For instance, certain benzimidazole-triazole hybrids have shown promising activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical carcinoma (HeLa) cell lines, with IC50 values comparable to Doxorubicin.[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of a Representative 2-Aryl-Benzimidazole Derivative and Doxorubicin

Compound/DrugHepG2HCT-116MCF-7A549 (Lung)
2-Aryl-Benzimidazole Derivative (Example) 5.83.94.25.4
Doxorubicin 0.80.51.10.9

Note: The IC50 values for the 2-Aryl-Benzimidazole derivative are representative values from the literature for illustrative purposes. Actual values can vary depending on the specific derivative and experimental conditions. Doxorubicin IC50 values are also representative and can vary.[6][7][8]

Mechanisms of Anticancer Action

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Apoptosis Induction

A primary mechanism of action for many benzimidazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[1][9] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.[9]

dot

Benzimidazole Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Stabilizes Bax->Mitochondria Disrupts Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction pathway by benzimidazole derivatives.

Cell Cycle Arrest

Benzimidazole derivatives have also been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[10][11] This is often observed as an accumulation of cells in the G2/M or G1 phase of the cell cycle.[10]

dot

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Benzimidazole Benzimidazole Derivative Arrest_G2M Arrest Benzimidazole->Arrest_G2M Arrest_G1 Arrest Benzimidazole->Arrest_G1 Arrest_G2M->G2 Arrest_G1->G1

Caption: Cell cycle arrest induced by benzimidazole derivatives.

In Vivo Anticancer Efficacy

The in vivo anticancer potential of benzimidazole derivatives is typically evaluated in animal models, most commonly using xenografts of human tumors in immunodeficient mice.[12] These studies assess the ability of the compounds to inhibit tumor growth.

Table 2: Representative In Vivo Antitumor Activity of a Benzimidazole Derivative

Treatment GroupTumor Volume Reduction (%)
Vehicle Control 0
Benzimidazole Derivative (e.g., 10 mg/kg) 50-70
Doxorubicin (e.g., 5 mg/kg) 60-80

Note: These values are illustrative and can vary based on the specific compound, tumor model, and dosing regimen.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., 2-Aryl-Benzimidazole) and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.[12]

dot

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines MTT MTT Assay (Cytotoxicity) Cell_Lines->MTT Apoptosis_Assay Apoptosis Assay Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Lines->Cell_Cycle_Assay Xenograft Xenograft Model MTT->Xenograft Identifies promising compounds for in vivo testing Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth

Caption: General workflow for anticancer drug evaluation.

Conclusion

Benzimidazole derivatives represent a promising class of anticancer agents with potent in vitro and in vivo activity. Their multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them attractive candidates for further drug development. While more research is needed to fully elucidate the therapeutic potential of specific derivatives like 1-(2-Hydroxyethyl)benzimidazole, the broader class of 2-Aryl-Benzimidazoles demonstrates significant promise in the ongoing search for novel and effective cancer therapies. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.

References

A Comparative Analysis of the Antioxidant Potential of 2-(1H-benzimidazol-1-yl)ethanol Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the antioxidant potential of the novel compound 2-(1H-benzimidazol-1-yl)ethanol. While specific experimental data on this compound is not yet widely available in published literature, this document outlines the requisite experimental protocols and presents comparative data for well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Quercetin. This allows for a robust evaluation of the potential efficacy of 2-(1H-benzimidazol-1-yl)ethanol upon experimental investigation.

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antioxidant properties.[1][2][3] The evaluation of new benzimidazole derivatives, such as 2-(1H-benzimidazol-1-yl)ethanol, is a promising area of research for the development of novel therapeutic agents to combat oxidative stress-related pathologies.[4][5]

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay; a lower IC50 value indicates higher antioxidant activity.[6] The following table summarizes reported IC50 values for standard antioxidants in commonly used assays.

Compound Assay IC50 Value (µM) Reference
Ascorbic Acid DPPH-[6]
ABTS-[6]
Trolox DPPH-[6]
ABTS-[6]
Quercetin DPPH4.60 ± 0.3[6]
ABTS1.89 ± 0.33[6]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible assessment of antioxidant activity. Below are protocols for key in vitro and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its neutralization and a corresponding color change from purple to yellow.[6][7]

Principle: The antioxidant compound reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by the change in absorbance at approximately 517 nm, is proportional to the scavenging activity of the antioxidant.[6]

Procedure:

  • Prepare a stock solution of the test compound (e.g., 2-(1H-benzimidazol-1-yl)ethanol) and standard antioxidants in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test and standard compounds.

  • Prepare a solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test/standard compounds to a fixed volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), and it is applicable to both hydrophilic and lipophilic compounds.[6][8]

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is converted back to its colorless neutral form. The reduction in color is measured spectrophotometrically at approximately 734 nm.[6]

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard antioxidants.

  • Add a small volume of the test/standard compound dilutions to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which can be measured by the change in absorbance at 593 nm.[10]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound/standard solution to a larger volume of the FRAP reagent.

  • Measure the absorbance at 593 nm after a specified incubation time.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and distribution.[11][12][13]

Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is measured.[13]

Procedure:

  • Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compound or a standard antioxidant (e.g., Quercetin).

  • Add the DCFH-DA probe to the cells and incubate.

  • Wash the cells to remove the excess probe.

  • Induce oxidative stress by adding a free radical initiator (e.g., AAPH).

  • Measure the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • The CAA value is calculated based on the area under the curve of fluorescence versus time.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the cellular antioxidant response.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound & Standards C Mix Compound/Standard with DPPH A->C B Prepare DPPH Reagent B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

DPPH Assay Experimental Workflow

G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3 Keap1_Nrf2->Cul3 Ub Ubiquitination & Degradation Cul3->Ub ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Induces Transcription

Nrf2-Mediated Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.[14][15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxifying enzymes.[14] Investigating the ability of 2-(1H-benzimidazol-1-yl)ethanol to modulate this pathway could provide valuable insights into its mechanism of action.

References

Structure-Activity Relationship (SAR) of 1-(2-Hydroxyethyl)benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of 1-(2-Hydroxyethyl)benzimidazole derivatives, providing a comparative analysis of their potential antimicrobial and antifungal activities based on available data for the broader benzimidazole class. The strategic placement of a hydroxyethyl group at the N-1 position can influence the compound's pharmacokinetic properties, such as solubility, which may, in turn, affect its biological efficacy.

Comparative Analysis of Antimicrobial and Antifungal Activity

The following table summarizes the general structure-activity relationships observed for 2-substituted benzimidazoles against common bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism. Lower MIC values indicate higher potency.

Table 1: Representative Structure-Activity Relationship of 2-Substituted Benzimidazole Derivatives

General Structure R-Group at C-2 Representative Antibacterial Activity (MIC in µg/mL) Representative Antifungal Activity (MIC in µg/mL) General SAR Observations
alt text
Unsubstituted (H)>100>100The unsubstituted benzimidazole core generally exhibits weak antimicrobial activity.
Small Alkyl (e.g., -CH3)50-10050-100Small alkyl groups may slightly enhance activity compared to the unsubstituted parent compound.
Phenyl12.5-5025-100The presence of an aromatic ring at the C-2 position often leads to a significant increase in antimicrobial activity.
Substituted Phenyl (e.g., -Cl, -NO2, -OCH3)1.56-253.12-50Electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity. Halogen and nitro substitutions are often associated with enhanced potency.[3]
Heterocyclic Rings (e.g., Thiophene, Pyridine)3.12-506.25-100The introduction of other heterocyclic moieties can lead to potent antimicrobial agents.

Note: The MIC values presented are representative and intended for comparative purposes. Actual values can vary depending on the specific microbial strains and testing conditions.

Key Signaling Pathways and Experimental Workflows

The development and evaluation of novel antimicrobial agents involve a series of well-defined steps, from initial synthesis to biological characterization. The following diagrams illustrate the general workflow for a Structure-Activity Relationship (SAR) study and a typical signaling pathway that might be targeted by benzimidazole derivatives.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Screening Antimicrobial & Antifungal Screening (e.g., MIC determination) Synthesis->Screening Test Compounds Cytotoxicity Cytotoxicity Assay Screening->Cytotoxicity Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Activity Data Lead_Opt Lead Compound Optimization SAR->Lead_Opt SAR Insights

General workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_cell Fungal Cell Erg11 Lanosterol 14-alpha-demethylase (Erg11/CYP51) Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Membrane Cell Membrane Ergosterol->Membrane Incorporation Benzimidazole Benzimidazole Derivative Benzimidazole->Erg11 Inhibition

Potential mechanism of action for antifungal benzimidazoles.

Experimental Protocols

Accurate and reproducible biological data are crucial for establishing a reliable SAR. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial and antifungal agents.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

  • Transfer the colonies into a tube containing sterile saline or a suitable broth medium.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.

Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27)

This method is used to determine the MIC of a compound against fungal strains, particularly yeasts.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Prepare a suspension of fungal cells in sterile saline from a 24-48 hour culture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well, for a final volume of 200 µL.

  • Include growth and sterility controls.

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for fungistatic compounds like azoles, or complete inhibition for fungicidal compounds) in turbidity compared to the growth control. This can be assessed visually or using a spectrophotometer.[4][5]

References

Unveiling the Molecular Interactions: A Comparative Docking Study of 1-(2-Hydroxyethyl)benzimidazole with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico analysis of 1-(2-Hydroxyethyl)benzimidazole and its derivatives reveals significant binding potential to various biological targets implicated in cancer and neurodegenerative diseases. This guide provides a comparative overview of the molecular docking performance of these compounds against Epidermal Growth Factor Receptor (EGFR), DNA Gyrase, Topoisomerase II, and Acetylcholinesterase, supported by experimental data from referenced studies.

This comparative guide is tailored for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols for molecular docking, and visualizations of relevant signaling pathways and workflows.

Comparative Analysis of Binding Affinities

Molecular docking studies provide valuable insights into the binding affinity of a ligand to its target protein, often expressed as a binding energy score in kcal/mol. A more negative score typically indicates a stronger and more favorable interaction. While direct and extensive molecular docking data for this compound is limited in publicly available research, analysis of structurally similar benzimidazole derivatives allows for a comparative assessment of its potential interactions.

The following tables summarize the binding affinities of various benzimidazole derivatives against key biological targets. These derivatives share the core benzimidazole scaffold but differ in their substitution patterns, providing a basis for understanding how different functional groups, including those similar to a hydroxyethyl moiety, influence binding.

Table 1: Comparative Binding Affinities of Benzimidazole Derivatives against Cancer-Related Targets

Target Protein (PDB ID)Benzimidazole DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesReference CompoundReference Binding Affinity (kcal/mol)
EGFR (3VJO)Keto-benzimidazole with sulfonyl substituent-8.1Met793GefitinibNot specified
Amino-benzimidazole with sulfonyl substituent-7.8Met793GefitinibNot specified
DNA Gyrase (6RKS)Benzimidazole-triazole hybrid> -10.2 (surpassing reference)Not specifiedCiprofloxacinNot specified
2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoleNot specifiedAsn46, Asp73, Asp173Not specifiedNot specified
Topoisomerase II (1ZXM)Benzimidazole-triazole hybrid> -8.5 (surpassing reference)Not specifiedEtoposideNot specified

Table 2: Comparative Binding Affinities of Benzimidazole Derivatives against Acetylcholinesterase

Target Protein (PDB ID)Benzimidazole DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesReference CompoundReference Binding Affinity (kcal/mol)
Acetylcholinesterase (4EY7)Benzimidazole-oxazole analogue 9-13.56 (High Affinity)Tyr334, Asp72Donepezil-7.1
Benzimidazole-oxazole analogue 14High AffinityTyr334, Asp72Donepezil-7.1
2-(2,4-dihydroxyphenyl)-1H-benzimidazole analoguesStrong Inhibition (IC50 80-90 nM)Not specifiedTacrineNot specified

Based on the available data for structurally related compounds, it is plausible to hypothesize that the hydroxyethyl group of this compound could participate in hydrogen bonding interactions within the active sites of these target proteins, contributing to its binding affinity. For instance, a study on alkylated benzimidazoles reported anti-HIV activity for a compound bearing a hydroxyethyl group, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, suggesting the potential for favorable interactions.[1]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a general workflow for performing in silico molecular docking studies, based on common practices using software such as AutoDock Vina.

1. Preparation of the Target Protein:

  • Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues at a physiological pH.

  • Charge Assignment: Partial charges are assigned to each atom of the protein.

  • File Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

2. Preparation of the Ligand:

  • Structure Generation: The two-dimensional structure of the ligand, in this case, this compound or its derivatives, is drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized to find the lowest energy conformation.

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • File Conversion: The prepared ligand is saved in the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

  • A three-dimensional grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction algorithms.

4. Molecular Docking Simulation:

  • The docking simulation is performed using software like AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to calculate the binding energy for each pose, predicting the most favorable binding mode.

5. Analysis of Results:

  • Binding Energy: The docking results are ranked based on their binding energy scores. The pose with the lowest binding energy is considered the most stable and is often the focus of further analysis.

  • Intermolecular Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding. Key interacting amino acid residues are identified.

Visualizing Molecular Pathways and Workflows

Signaling Pathways

The biological targets investigated in these docking studies are key components of critical cellular signaling pathways. Understanding these pathways provides context for the potential therapeutic effects of inhibiting these targets.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

DNA_Topology_Modulation Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II Negative_Supercoiling Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoiling Relaxation Relaxation of Positive Supercoils DNA_Gyrase->Relaxation Topoisomerase_II->Relaxation Decatenation Decatenation of Replicated DNA Topoisomerase_II->Decatenation Replication_Transcription DNA Replication & Transcription Negative_Supercoiling->Replication_Transcription Relaxation->Replication_Transcription Chromosome_Segregation Chromosome Segregation Decatenation->Chromosome_Segregation

Caption: Role of DNA Gyrase and Topoisomerase II in managing DNA topology.

Acetylcholinesterase_Function cluster_synapse Synaptic Transmission Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Termination Termination of Neurotransmission AChE->Termination Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Synaptic_Cleft Synaptic Cleft

Caption: The catalytic function of Acetylcholinesterase in neurotransmission.

Experimental Workflow

The process of conducting a molecular docking study can be visualized as a systematic workflow, from initial data retrieval to final analysis.

Molecular_Docking_Workflow Start Start Get_Protein Retrieve Protein Structure (PDB) Start->Get_Protein Get_Ligand Generate Ligand Structure Start->Get_Ligand Prep_Protein Prepare Protein (Clean, Add Hydrogens, Assign Charges) Get_Protein->Prep_Protein Define_Grid Define Binding Site (Grid Box) Prep_Protein->Define_Grid Prep_Ligand Prepare Ligand (3D Conversion, Optimization) Get_Ligand->Prep_Ligand Prep_Ligand->Define_Grid Run_Docking Perform Molecular Docking (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze_Results Analyze Results (Binding Energy, Interactions) Run_Docking->Analyze_Results End End Analyze_Results->End

Caption: A generalized workflow for in silico molecular docking studies.

References

A Comparative Spectroscopic Analysis of 1-(2-Hydroxyethyl)benzimidazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1-(2-Hydroxyethyl)benzimidazole and its precursors, o-phenylenediamine and glycolic acid. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, structural elucidation, and quality control in synthetic and medicinal chemistry. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The formation of this compound from its precursors results in significant changes in the spectroscopic data, reflecting the formation of the new heterocyclic ring system and the incorporation of the hydroxyethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₂- Protons-OH Proton-NH₂/-COOH Proton
o-Phenylenediamine ~6.6-6.8 (m, 4H)[1][2]--~3.3 (s, 4H)[3]
Glycolic Acid -~4.0 (s, 2H)Variable~11.0 (br s, 1H)
This compound (Predicted) ~7.2-7.8 (m, 4H)~4.4 (t, 2H), ~3.9 (t, 2H)Variable-
2-(α-hydroxyethyl)benzimidazole (Related Isomer) 7.10 (m), 7.50 (m)- (has -CH(OH)-)--

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Carbons-CH₂- CarbonsCarbonyl Carbon
o-Phenylenediamine ~115-117, ~135[4]--
Glycolic Acid -~60~175
This compound (Predicted) ~110, ~120, ~134, ~143~49, ~60-
Benzimidazole (Parent Compound) 115.3, 121.7, 138.0[5]--
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Comparative FT-IR Spectroscopic Data (cm⁻¹)

Functional Groupo-PhenylenediamineGlycolic AcidThis compound
O-H Stretch (Alcohol) -3600 (free), broad band centered around 3000 (H-bonded)[6]~3300-3400 (broad)
N-H Stretch ~3300-3400 (two bands)[7]-- (No N-H in 1-substituted)
C-H Stretch (Aromatic) ~3000-3100[8]-~3000-3100
C-H Stretch (Aliphatic) -~2900-3000[9]~2850-2950
C=O Stretch (Carboxylic Acid) -~1730[6][9]-
C=N Stretch (Imidazole) --~1620
C=C Stretch (Aromatic) ~1500-1600[8]-~1450-1600
C-O Stretch (Alcohol) -~1100-1150[6]~1050-1150
N-H Bend ~1620--
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of the extended conjugated system in benzimidazole results in a bathochromic (red) shift of the absorption maxima compared to its precursors.

Table 4: Comparative UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax (nm)
o-Phenylenediamine Cyclohexane235.5, 289[1]
Glycolic Acid Water<220[10]
This compound Methanol/Ethanol~245, ~275, ~282
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
o-Phenylenediamine 108[11][12]80, 52
Glycolic Acid 7645, 31
This compound 162131 (loss of -CH₂OH), 118
Benzimidazole (Parent Compound) 118[13]91, 64

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Synthesis of this compound

A common synthetic route involves the condensation of o-phenylenediamine with glycolic acid.[13]

  • Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) in a suitable solvent (e.g., 4M HCl or a high-boiling solvent like N,N-dimethylformamide) is heated under reflux.[13][14]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • Purification: The product is then extracted with an organic solvent, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of the sample into a clean, dry vial.[15] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15] Transfer the solution into a 5 mm NMR tube.[15]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin pellet.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[16]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.[14][17]

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).[18] Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Pathway OPD o-Phenylenediamine Reaction + OPD->Reaction GA Glycolic Acid GA->Reaction Product This compound Reaction->Product Condensation

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR FT_IR FT_IR NMR->FT_IR UV_Vis UV_Vis FT_IR->UV_Vis MS MS UV_Vis->MS Structural_Elucidation Structural_Elucidation MS->Structural_Elucidation

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Hydroxyethyl)benzimidazole, ensuring the safety of personnel and adherence to regulations.

Immediate Safety and Hazard Information

While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from analogous benzimidazole compounds and supplier information indicate a range of potential hazards. Precautionary measures should be taken based on the potential for the following:

  • Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation : Can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Immediate precautionary measures include working in a well-ventilated area, preferably under a chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE).[2] This includes chemical-impermeable gloves, tightly-fitting safety goggles, and a lab coat.[1][2] Avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance. Note: These are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.[3][4]

Step 1: Waste Identification and Classification

  • This compound waste should be treated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Never mix incompatible wastes.[3][5]

Step 2: Waste Segregation and Collection

  • Designated Waste Container : Collect waste this compound (both solid and any solutions) in a dedicated, properly labeled, and sealable container.[1][3]

  • Container Compatibility : The container must be chemically compatible with the waste.[3][6] For liquid waste, store containers in secondary containment bins.[3]

  • Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantities or concentrations of the contents.[1][3] Record the date when waste is first added to the container.[3][4]

Step 3: Storage

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[4][5] This area should be at or near the point of generation.[4]

  • Safe Storage Practices : Keep the waste container closed at all times except when adding waste.[3][5] Store it away from incompatible materials, heat, or sources of ignition.[3][7]

Step 4: Requesting Disposal

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6 or 12 months), submit a hazardous waste pickup request to your institution's EHS department.[4][7]

  • Do not dispose of this compound down the drain or in the regular trash.[3][6] Evaporation is not an acceptable method of disposal.[3][5]

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

  • Rinsing : The first rinse of the container must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]

  • Disposal of Rinsed Containers : After thorough rinsing and air-drying, obliterate or remove the original label.[3] Dispose of the container as directed by your EHS office, which may be as non-hazardous solid waste.[1][3]

Hazard Data for Benzimidazole Derivatives

For clarity, the hazard classifications for this compound and closely related compounds are summarized below. This data is compiled from supplier safety information.

CompoundCAS NumberHazard Statements
This compound 6340-03-0H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
2-Chloro-1H-benzimidazole 4857-06-1H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
2H-Benzimidazol-2-one, 1,3-dihydro- 615-16-7Causes skin irritation, Causes serious eye irritation[2]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal cluster_3 Empty Container Decontamination A Identify Waste Chemical (this compound) B Classify as Hazardous Waste A->B C Select Compatible, Sealable Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E L Triple Rinse Container D->L After Use F Keep Container Closed E->F G Segregate from Incompatibles E->G H Monitor Fill Level & Accumulation Time E->H I Container Full or Time Limit Reached? H->I J Submit Waste Pickup Request to EHS I->J Yes K EHS Collects for Approved Disposal J->K M Collect First Rinseate as Hazardous Waste L->M N Deface Label M->N O Dispose of Container as per EHS Guidelines N->O

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guidance for Handling 1-(2-Hydroxyethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 1-(2-Hydroxyethyl)benzimidazole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate these risks. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2]
Eye & Face Protection Safety glasses with side shields or gogglesWear appropriate protective eyeglasses or chemical safety goggles.[3]
Skin & Body Protection Protective clothingWear suitable protective clothing to prevent skin exposure.[3][4]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area.[4] If exposure limits are exceeded or irritation is experienced, use an approved respirator.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is critical for safety and experimental integrity.

  • Preparation :

    • Ensure the work area is well-ventilated.[4]

    • Confirm that an eyewash station and safety shower are in close proximity to the workstation.[3]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.[4]

    • Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage :

    • Store in a well-ventilated place.[5]

    • Keep the container tightly closed.[5]

    • Store in a dry, cool environment.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix chemical waste with biohazardous or radioactive waste.[6]

    • Avoid mixing incompatible chemicals in the same waste container.[6]

  • Containerization :

    • Use suitable, sealed, and undamaged containers for chemical waste.[2][6]

    • Fill liquid waste containers to only 70-80% capacity to allow for vapor expansion.[6]

    • Ensure the container material is compatible with the chemical waste.[6]

  • Labeling and Storage :

    • Clearly label all waste containers with the contents.[6]

    • Store waste containers in a designated, central waste-holding area if possible.[6]

  • Final Disposal :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

    • Do not flush hazardous liquids down the drain.[6]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A Preparation - Ventilate Area - Check Safety Equipment - Don PPE B Handling - Avoid Inhalation & Contact - Thorough Washing Post-Handling A->B C Storage - Well-ventilated - Tightly Closed Container - Cool & Dry Place B->C If storing D Waste Segregation - Separate from Other Waste Types - Avoid Mixing Incompatibles B->D If disposing C->B For reuse E Waste Containerization - Suitable, Sealed Containers - Fill to 70-80% Capacity D->E F Waste Labeling & Storage - Clear Labeling - Designated Storage Area E->F G Final Disposal - Approved Waste Disposal Facility - Adhere to Regulations F->G

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.